Physicochemical Properties of Methyl 2-amino-4-(trifluoromethoxy)benzoate
Technical Guide | CAS: 158580-96-2 [] Executive Summary Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS 158580-96-2) is a specialized fluorinated anthranilate derivative serving as a critical intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide | CAS: 158580-96-2 []
Executive Summary
Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS 158580-96-2) is a specialized fluorinated anthranilate derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[][2] Distinguished by the trifluoromethoxy (-OCF
) motif, this compound offers unique lipophilic and electronic properties compared to its trifluoromethyl (-CF) analogs.[][3]
The -OCF
group acts as a "super-halogen," providing high electronegativity combined with significant lipophilicity (Hansch value 1.04), which modulates the bioavailability and metabolic stability of downstream scaffolds. This guide details its physicochemical profile, synthetic pathways, and handling protocols for research and development applications.[3]
Chemical Identity & Structural Analysis[1][3][4][5][6]
The compound is an ester of a substituted anthranilic acid.[3] The ortho-amino group facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the planar conformation and reducing the basicity of the amine.[3]
Parameter
Details
IUPAC Name
Methyl 2-amino-4-(trifluoromethoxy)benzoate
Common Name
4-Trifluoromethoxy methyl anthranilate
CAS Number
158580-96-2
Molecular Formula
CHFNO
Molecular Weight
235.16 g/mol
SMILES
COC(=O)C1=C(N)C=C(OC(F)(F)F)C=C1
InChI Key
Unique identifier dependent on specific isomer generation
Structural Class
Fluorinated Anthranilate Ester
Physicochemical Profile
Solid-State & Thermal Properties
Unlike the 4-trifluoromethyl analog (MP 61–65 °C), the 4-trifluoromethoxy substituent introduces conformational flexibility via the ether linkage.[] This typically depresses the melting point relative to rigid alkyl analogs, resulting in a low-melting solid or semi-solid at room temperature.[][3]
group is strongly electron-withdrawing (), which significantly reduces the pKa of the aniline nitrogen compared to unsubstituted methyl anthranilate.[]
Property
Value
Implication
LogP (Octanol/Water)
2.8 – 3.1
High lipophilicity; good membrane permeability.[][3]
pKa (Conjugate Acid)
~2.5 – 3.0
Weak base; largely unprotonated at physiological pH.[3]
Available for target interaction or derivatization.[][3]
H-Bond Acceptors
5 (N, O=C, -O-, F)
High acceptor density due to fluorine atoms.[]
Synthetic & Analytical Characterization
Synthesis Workflow
The most robust industrial route involves the esterification of the corresponding nitro-benzoic acid followed by selective reduction.[][3] This avoids the potential side reactions associated with direct halogenation of the ester.[3]
Figure 1: Standard synthetic route via nitro-reduction, ensuring regiochemical fidelity.
Analytical Specifications
To validate identity and purity, the following spectral markers are critical. The 19F NMR is particularly diagnostic due to the distinct shift of the -OCF
Hydrolysis: The methyl ester is susceptible to hydrolysis under strong basic (NaOH/MeOH) or acidic (HCl/H
O) conditions, reverting to the parent anthranilic acid.[3]
Oxidation: The primary amine is sensitive to oxidation.[3] Storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent the formation of azo-dimers or N-oxides.[]
Cyclization: Upon heating with urea or amidines, the compound readily cyclizes to form quinazolinone derivatives, a common pathway in drug discovery.[3]
Container: Amber glass to protect from light-induced degradation.[][3]
Handling & Safety (GHS Classification)
While specific toxicological data for this CAS is limited, it is structurally analogous to other fluorinated anthranilates.[3] Treat as a hazardous substance.[][3]
PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[3] All operations generating dust or vapors must be performed in a chemical fume hood.[][3]
References
Leroux, F. R., et al. (2005).[3] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[3] ChemMedChem. (Contextual reference for -OCF3 properties).
Hansch, C., & Leo, A. (1979).[3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[][3] (Source for
and values).
National Center for Biotechnology Information . (2026). PubChem Compound Summary for Methyl 2-amino-4-(trifluoromethyl)benzoate (Analog). Retrieved from [Link]
The Alchemist's Halogen: A Technical Guide to the Safe Handling of Fluorinated Benzoates in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals Foreword: The Fluorine Advantage and the Imperative of Safety The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Fluorine Advantage and the Imperative of Safety
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often transforming a promising lead compound into a viable drug candidate.[3] Among the myriad of fluorine-containing building blocks, fluorinated benzoates serve as critical intermediates in the synthesis of a wide array of pharmacologically active agents.[4] However, the very properties that make fluorine a valuable tool in drug design also necessitate a heightened awareness of the potential hazards associated with these compounds. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the safety considerations and handling precautions essential for the safe and effective use of fluorinated benzoates in a research and development setting. We will move beyond a simple recitation of SDS information, delving into the causality behind safety protocols and providing a framework for a self-validating system of laboratory practice.
Section 1: Deconstructing the Hazard Profile of Fluorinated Benzoates
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. The Occupational Safety and Health Administration (OSHA) mandates that employers provide employees with information and training on hazardous chemicals in their work area.[5] For fluorinated benzoates, the primary hazards can be categorized as follows:
1.1 Irritation and Corrosivity:
Many fluorinated benzoic acids and their ester derivatives are classified as irritants to the skin, eyes, and respiratory tract.[6][7] For instance, 4-fluorobenzoic acid is known to cause skin and serious eye irritation.[2] This is a common characteristic of many organic acids and their derivatives. The irritant effect is often exacerbated by the presence of the fluorine atom, which can enhance the compound's reactivity and ability to penetrate biological membranes.
1.2 Acute and Chronic Toxicity:
While comprehensive toxicological data for all fluorinated benzoates is not available, the existing information suggests that they can be harmful if swallowed, inhaled, or absorbed through the skin.[8] For example, 3-fluorobenzoic acid is classified as causing skin irritation and may cause respiratory irritation.[6] Chronic exposure to even low levels of certain fluorinated compounds can pose health risks, although specific long-term effects of fluorinated benzoates are not well-documented in publicly available literature.[9] It is prudent to treat all novel or under-characterized fluorinated compounds with a high degree of caution.
1.3 Isomer-Specific Considerations:
The position of the fluorine atom on the benzene ring (ortho, meta, or para) can influence the molecule's reactivity and, consequently, its toxicological profile. While direct comparative toxicity studies on fluorinated benzoate isomers are scarce, we can infer potential differences based on electronic effects. The ortho-isomer, with the fluorine atom adjacent to the carboxylic acid or ester group, may exhibit unique properties due to steric hindrance and intramolecular interactions, potentially influencing its biological activity and toxicity.[7]
1.4 Reactivity and Stability:
Fluorinated benzoates are generally stable under normal laboratory conditions. However, they can react with strong oxidizing agents.[2] Some derivatives may also be sensitive to moisture, necessitating handling under an inert atmosphere.
Causes skin irritation, May cause respiratory irritation
Solid
This table is a summary of information from various sources and is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.
Section 2: The Pillars of Safe Handling: A Proactive Approach
A robust safety culture is built on proactive measures rather than reactive responses. The following protocols represent a self-validating system for handling fluorinated benzoates, ensuring that safety is an integral part of the experimental workflow.
2.1 Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.
Fume Hoods: All manipulations of fluorinated benzoates, especially volatile esters or dusty solid acids, should be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
2.2 Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of the compound and the procedure being performed.
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashes.
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific fluorinated benzoate and any solvents being used. Double-gloving is recommended when handling highly concentrated or particularly hazardous derivatives.
Body Protection: A flame-resistant lab coat should be worn at all times. For larger scale operations or when there is a risk of significant splashing, a chemical-resistant apron is also recommended.
Respiratory Protection: For most bench-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.
2.3 Standard Operating Procedure (SOP) for Handling Fluorinated Benzoates
A detailed, step-by-step SOP is crucial for ensuring consistency and safety.
Caption: Standard Operating Procedure for Handling Fluorinated Benzoates.
2.4 Handling Air and Moisture-Sensitive Fluorinated Benzoates
Some fluorinated benzoate derivatives may be sensitive to air or moisture. In such cases, specialized techniques are required.
Workflow for Handling Air-Sensitive Reagents
Caption: Workflow for handling air and moisture-sensitive compounds.
Section 3: Emergency Preparedness: Responding to the Unexpected
Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is critical.
3.1 Spill Response
For spills of halogenated organic compounds like fluorinated benzoates, the following steps should be taken:
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's emergency response team.
Don PPE: Wear appropriate PPE, including double gloves, chemical-resistant boots, and respiratory protection if necessary.
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[10][11] Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding the creation of dust.
Neutralization (for acidic compounds): For spills of fluorobenzoic acids, cautiously neutralize with a weak base such as sodium bicarbonate.
Cleanup: Collect the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste.
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Decision Tree for Spill Response
Caption: Decision-making process for responding to a chemical spill.
3.2 Exposure Response
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. Fluorinated compounds can be persistent in the environment, and their improper disposal can lead to long-term contamination.[12]
Segregation: All waste containing fluorinated benzoates, including reaction residues, contaminated solvents, and cleanup materials, must be collected in separate, clearly labeled, and sealed hazardous waste containers.
Labeling: Waste containers must be labeled with the full chemical name of the contents and the appropriate hazard warnings.
Disposal: Follow your institution's and local regulations for the disposal of halogenated organic waste. High-temperature incineration is often the preferred method for the destruction of these compounds. Never dispose of fluorinated benzoates down the drain or in the regular trash.
Conclusion: A Culture of Vigilance
Fluorinated benzoates are invaluable tools in the quest for new medicines. However, their utility is intrinsically linked to our ability to handle them with the respect and caution they command. The principles and protocols outlined in this guide are not merely a set of rules to be followed but a framework for cultivating a culture of vigilance and proactive safety. By understanding the "why" behind each precaution, researchers can develop an intuitive sense of risk assessment that will serve them throughout their careers. As scientists, our pursuit of knowledge must always be tempered by a profound responsibility to protect ourselves, our colleagues, and the environment.
References
Environmental Health & Safety - Georgia Tech. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
University of Delaware. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]
Journal of the Serbian Chemical Society. (2022, May). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Retrieved from [Link]
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
National Center for Biotechnology Information. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]
PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]
PubMed. (2023, September 29). The wide presence of fluorinated compounds in common chemical products and the environment: a review. Retrieved from [Link]
ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
Australia Pacific LNG. (2016, May 26). 3-Fluorobenzoic acid. Retrieved from [Link]
PubChem. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. Retrieved from [Link]
National Center for Biotechnology Information. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]
ACS Publications. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Retrieved from [Link]
National Medicines Regulatory Authority. (2019, October 15). GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. Retrieved from [Link]
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
MCF Environmental Services. (2025, February 20). Best Practices for Safe Pharmaceutical Waste Management in Florida Healthcare Facilities. Retrieved from [Link]
PubMed. (2010, November). Chronic toxicity of fluorotelomer acids to Daphnia magna and Chironomus dilutus. Retrieved from [Link]
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
An In-depth Technical Guide to the Structural Analysis and Molecular Weight of C9H8F3NO3: The Case of N-(3-(trifluoromethyl)phenyl)acetamide
Abstract This technical guide provides a comprehensive analysis of the chemical compound with the molecular formula C9H8F3NO3, focusing on the predominantly characterized isomer, N-(3-(trifluoromethyl)phenyl)acetamide. T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the chemical compound with the molecular formula C9H8F3NO3, focusing on the predominantly characterized isomer, N-(3-(trifluoromethyl)phenyl)acetamide. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the structural elucidation, molecular weight determination, and key physicochemical properties of this compound. Methodologies for its synthesis and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented with an emphasis on the causality behind experimental choices. This guide serves as a practical reference for the characterization of trifluoromethyl-containing aromatic compounds.
Introduction
The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The molecular formula C9H8F3NO3 represents a class of compounds with significant potential in pharmaceutical research. While several isomers with this formula exist, N-(3-(trifluoromethyl)phenyl)acetamide (CAS 351-36-0) is the most extensively studied and commercially available. This guide will focus on the detailed structural and analytical characterization of this specific isomer, providing a framework for its unambiguous identification and analysis.
Molecular Identification and Properties
Molecular Formula and Weight
The precise molecular formula of N-(3-(trifluoromethyl)phenyl)acetamide is C9H8F3NO. This composition allows for the calculation of its exact molecular weight, which is a fundamental parameter for its identification.
The structural confirmation of N-(3-(trifluoromethyl)phenyl)acetamide is achieved through a combination of synthetic methodology and spectroscopic techniques.
Synthesis
A common and efficient method for the synthesis of N-(3-(trifluoromethyl)phenyl)acetamide is the direct acylation of 3-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride.[3] This nucleophilic acyl substitution reaction is a robust and scalable method for forming the amide bond.
Figure 2: Simplified Synthetic Workflow for N-(3-(trifluoromethyl)phenyl)acetamide.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of N-(3-(trifluoromethyl)phenyl)acetamide is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The amide proton (N-H) will be a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region (around 2.2 ppm).[4]
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (around 168-170 ppm), the aromatic carbons (in the 115-140 ppm region), and the methyl carbon (around 24 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of N-(3-(trifluoromethyl)phenyl)acetamide will exhibit characteristic absorption bands:
N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
C=O stretch: A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl group of the amide.
C-F stretch: Strong absorptions in the region of 1100-1350 cm⁻¹ are characteristic of the C-F bonds of the trifluoromethyl group.
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N-(3-(trifluoromethyl)phenyl)acetamide, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 203. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments of the aromatic ring.[1]
Experimental Protocols
The following are generalized protocols for the key analytical techniques. Specific parameters may need to be optimized based on the available instrumentation.
Protocol for ¹H NMR Analysis
Sample Preparation: Dissolve 5-10 mg of N-(3-(trifluoromethyl)phenyl)acetamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Protocol for High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Mass Analysis: Acquire the mass spectrum in high-resolution mode.
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of C9H8F3NO to confirm the elemental composition.
Conclusion
N-(3-(trifluoromethyl)phenyl)acetamide, a prominent isomer of C9H8F3NO3, can be unequivocally identified and characterized through a combination of synthetic and spectroscopic methods. Its molecular weight of 203.16 g/mol and specific structural features are readily confirmed by NMR, IR, and MS analysis. The protocols and data presented in this guide provide a solid foundation for researchers working with this and similar fluorinated aromatic compounds, ensuring scientific integrity and reproducibility in their studies.
References
PubChem. (n.d.). Acetamide, N-(3-(trifluoromethyl)phenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
Bide Pharmatech. (n.d.). N-(3-(Trifluoromethyl)phenyl)acetamide | 351-36-0. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0). Retrieved from [Link]
A Comparative Analysis of Trifluoromethoxy and Methoxy Substituted Anthranilates: A Technical Guide for Drug Discovery Professionals
Abstract: The strategic modification of molecular scaffolds is a cornerstone of modern drug discovery. The choice of substituents on a pharmacophore can profoundly influence its physicochemical properties, pharmacokineti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The strategic modification of molecular scaffolds is a cornerstone of modern drug discovery. The choice of substituents on a pharmacophore can profoundly influence its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth comparative analysis of two critical substituents, the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups, within the context of the privileged anthranilate scaffold. We will explore the nuanced differences in their electronic effects, lipophilicity, and metabolic stability, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to strategically leverage these groups to optimize drug candidates. This guide will delve into synthetic methodologies, spectroscopic characterization, and the profound implications of these substitutions on drug-like properties, supported by detailed protocols and illustrative diagrams.
Introduction: The Anthranilate Scaffold and the Critical Role of Substitution in Medicinal Chemistry
The Privileged Anthranilate Core in Drug Discovery
Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents.[1][2] Their versatile chemical nature allows for extensive derivatization, leading to large compound libraries for structure-activity relationship (SAR) studies.[1] Anthranilate-based compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3]
The Concept of Bioisosterism: Methoxy vs. Trifluoromethoxy Groups
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The methoxy and trifluoromethoxy groups, while both ethers, are classic examples of bioisosteres with dramatically different electronic and steric properties. The substitution of a methoxy group with a trifluoromethoxy group can lead to significant improvements in a drug candidate's profile, particularly in terms of metabolic stability and membrane permeability.[4][5]
Scope of the Technical Guide
This guide will provide a detailed, comparative analysis of trifluoromethoxy and methoxy substituted anthranilates. We will examine their synthesis, characterization, and the impact of each substituent on key drug-like properties. The aim is to equip drug discovery professionals with the knowledge to make informed decisions when incorporating these functional groups into their lead optimization strategies.
Comparative Physicochemical Properties and Electronic Effects
The electronic nature of a substituent dictates its influence on the reactivity of the aromatic ring and its interactions with biological targets.[6][7]
Methoxy Group: A Classic Electron-Donating Group
The methoxy group is a well-understood activating group in electrophilic aromatic substitution.[6] This is due to the interplay of two opposing electronic effects:
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions.[6]
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the ring through the sigma bond.[6]
The resonance effect of the methoxy group dominates its inductive effect, leading to an overall activation of the aromatic ring.[6]
Trifluoromethoxy Group: A Lipophilic Electron-Withdrawing Group
In stark contrast to the methoxy group, the trifluoromethoxy group is a deactivating group in electrophilic aromatic substitution.[6][8] This is a consequence of its powerful electron-withdrawing nature.[7][8]
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the carbon, and subsequently from the oxygen and the aromatic ring.[6]
Resonance Effect (+M): While the oxygen atom still possesses lone pairs that can be donated through resonance, this effect is significantly diminished by the strong inductive withdrawal of the trifluoromethyl moiety.[6]
The strong -I effect of the -OCF3 group outweighs its weakened +M effect, resulting in a net deactivation of the aromatic ring.[6]
Tabulated Comparison of Key Physicochemical Parameters
Impact on Acidity/Basicity of the Anthranilate Moiety
The electron-withdrawing nature of the trifluoromethoxy group will decrease the basicity of the amino group in the anthranilate scaffold compared to the electron-donating methoxy group. Conversely, the acidity of the carboxylic acid proton will be increased by the trifluoromethoxy substituent. These modulations in pKa can have significant implications for drug-receptor interactions and pharmacokinetic properties.
Synthesis of Substituted Anthranilates: Strategies and Methodologies
The synthesis of substituted anthranilates can be achieved through various routes, often starting from commercially available precursors.
General Synthetic Routes to the Anthranilate Backbone
A common approach involves the reduction of a nitro-substituted benzoic acid ester. For instance, methyl 3-methoxy-2-nitro-benzoate can be hydrogenated to yield methyl 3-methoxy-anthranilate.[11]
Synthesis of Methoxy-Substituted Anthranilates
The synthesis of methoxy-substituted anthranilates is generally straightforward. For example, the reaction of methoxy-substituted anthranilic acids with p-toluenesulfonyl chloride in pyridine can yield various derivatives.[12]
Objective: To synthesize methyl 3-methoxy-anthranilate via the reduction of methyl 3-methoxy-2-nitro-benzoate.
Materials:
Methyl 3-methoxy-2-nitro-benzoate
Toluene
Palladium on carbon (Pd/C) catalyst (10%)
Hydrogen gas
Autoclave/hydrogenation apparatus
Filtration apparatus
Rotary evaporator
Procedure:
Dissolve methyl 3-methoxy-2-nitro-benzoate (0.63 mol) in 1000 ml of toluene in an autoclave.[11]
Add a catalytic amount of 10% Pd/C to the solution.
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
Pressurize the autoclave with hydrogen gas to the desired pressure.
Stir the reaction mixture at ambient temperature under hydrogen pressure until the reaction is complete (monitor by TLC or GC-MS).
Carefully depressurize the autoclave and purge with nitrogen gas.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the filter cake with toluene.
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-methoxy-anthranilate.
The crude product can be further purified by column chromatography or distillation if necessary.
Synthesis of Trifluoromethoxy-Substituted Anthranilates
The introduction of the trifluoromethoxy group is more challenging and often requires specialized reagents and conditions.[13][14] One common method involves a chlorination/fluorination sequence starting from the corresponding methoxy-substituted compound.[14][15]
A primary challenge is the harsh conditions often required for trifluoromethoxylation, which may not be compatible with other functional groups on the anthranilate scaffold. The development of milder trifluoromethoxylating reagents is an active area of research.[14]
Objective: To synthesize an aryl trifluoromethyl ether from the corresponding phenol using a two-step chlorination/fluorination sequence.
Reaction vessel with reflux condenser and gas outlet
Heating mantle
Distillation apparatus
Procedure:Step 1: Trichloromethylation
In a reaction vessel, combine the substituted phenol with carbon tetrachloride.
Add a catalytic amount of phosphorus pentachloride.
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Carefully remove the excess carbon tetrachloride under reduced pressure. The resulting aryl trichloromethyl ether can be used in the next step without further purification.
Step 2: Fluorination
To the crude aryl trichloromethyl ether, add antimony trifluoride and a catalytic amount of antimony pentachloride in an inert solvent.
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress.
Upon completion, cool the reaction mixture and quench with water.
Extract the product with a suitable organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by distillation or column chromatography to obtain the desired aryl trifluoromethyl ether.
Diagram: Synthetic Pathways to Substituted Anthranilates
Caption: Synthetic routes to methoxy and trifluoromethoxy substituted anthranilates.
Spectroscopic Characterization and Structural Analysis
The characterization of substituted anthranilates relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of these compounds.
Methoxy Group: In 1H NMR, the methoxy protons typically appear as a sharp singlet around 3.8-4.0 ppm. In 13C NMR, the methoxy carbon resonates at approximately 55-60 ppm.
Trifluoromethoxy Group: The 1H NMR spectrum will lack the characteristic methoxy singlet. In 13C NMR, the trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of 120-125 ppm.
19F NMR is essential for confirming the presence of the trifluoromethoxy group. It will show a singlet for the -OCF3 group, with a chemical shift that is characteristic of this functional group.
Methoxy Group: IR spectra will show C-H stretching vibrations of the methyl group around 2850-2960 cm-1 and a C-O stretching band around 1000-1300 cm-1.
Trifluoromethoxy Group: The IR spectrum will be characterized by strong C-F stretching bands, typically in the region of 1000-1300 cm-1.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used to confirm their structures.
X-ray Crystallography: Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction can provide unambiguous structural determination and insights into the solid-state packing and intermolecular interactions of these molecules.[16][17]
Impact on Pharmacokinetic Properties: A Comparative Perspective
The substitution of a methoxy group with a trifluoromethoxy group can have a profound impact on a molecule's pharmacokinetic profile.[5]
Lipophilicity and Membrane Permeability
The trifluoromethoxy group is significantly more lipophilic than the methoxy group, as indicated by its much larger Hansch lipophilicity parameter (π).[6][9] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to improved absorption and distribution.[7][8]
Metabolic Stability: A Tale of Two Substituents
Metabolic stability is a critical parameter in drug design, and the choice between a methoxy and a trifluoromethoxy group can be a deciding factor in a compound's success.[10]
The methoxy group is a well-known site of metabolic attack, primarily by cytochrome P450 enzymes.[10] The O-demethylation of the methoxy group leads to the formation of a hydroxyl metabolite, which can be further conjugated and excreted. This metabolic pathway often results in a shorter half-life for the parent drug.[10]
In contrast, the trifluoromethoxy group is highly resistant to oxidative metabolism.[4][5] The strong carbon-fluorine bonds are much less susceptible to enzymatic cleavage.[4] This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability.[10]
Diagram: Metabolic Pathways of Methoxy and Trifluoromethoxy Anthranilates
Caption: Comparative metabolic pathways of methoxy and trifluoromethoxy anthranilates.
In Vitro Microsomal Stability Assay: A Comparative Protocol
Objective: To compare the metabolic stability of a methoxy-substituted anthranilate and its trifluoromethoxy-substituted counterpart using a liver microsomal stability assay.
Materials:
Test compounds (methoxy- and trifluoromethoxy-substituted anthranilates)
Liver microsomes (e.g., human, rat)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile with internal standard (for quenching and analysis)
96-well plates
Incubator (37°C)
LC-MS/MS system for analysis
Procedure:
Preparation of Reagents:
Prepare working solutions of the test compounds and a positive control (a compound with known metabolic instability) in a suitable solvent (e.g., DMSO).
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
Prepare the NADPH regenerating system solution in phosphate buffer.
Incubation:
Add the liver microsome solution to the wells of a 96-well plate.
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
Time Points and Quenching:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
Sample Processing:
Centrifuge the plates to pellet the precipitated proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
Quantify the amount of parent compound remaining at each time point using LC-MS/MS.
Plot the natural log of the percentage of parent compound remaining versus time.
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound.
Implications for Drug Design and Lead Optimization
The choice between a methoxy and a trifluoromethoxy substituent can have far-reaching consequences in a drug discovery program.
Modulation of Target Binding Affinity and Selectivity
The different electronic and steric profiles of the methoxy and trifluoromethoxy groups can lead to altered interactions with the target protein. The electron-withdrawing nature of the -OCF3 group can influence hydrogen bonding and other electrostatic interactions, potentially leading to improved binding affinity and selectivity.[4]
Enhancing Brain Penetration
The increased lipophilicity of the trifluoromethoxy group can be particularly advantageous for drugs targeting the central nervous system (CNS), as it can facilitate crossing the blood-brain barrier.[5]
Mitigating Off-Target Effects
By blocking a major site of metabolism, the trifluoromethoxy group can reduce the formation of potentially reactive or pharmacologically active metabolites, thereby mitigating the risk of off-target effects and toxicity.[4]
Conclusion: Strategic Application of Methoxy and Trifluoromethoxy Substituents in Anthranilate-Based Drug Discovery
The methoxy and trifluoromethoxy groups offer a compelling example of how subtle changes in molecular structure can lead to dramatic differences in drug-like properties. While the methoxy group is a classic and synthetically accessible substituent, the trifluoromethoxy group provides a powerful tool for overcoming challenges related to metabolic instability and membrane permeability. The strategic incorporation of the trifluoromethoxy group into anthranilate-based scaffolds can be a highly effective strategy for optimizing lead compounds and developing successful drug candidates. A thorough understanding of the distinct properties of these two functional groups is essential for any medicinal chemist working in this field.
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available from: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]
Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. Available from: [Link]
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available from: [Link]
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. ResearchGate. Available from: [Link]
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Available from: [Link]
Synthesis of Methyl 3-methoxy-anthranilate. PrepChem.com. Available from: [Link]
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available from: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
(PDF) Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. Available from: [Link]
Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. ResearchGate. Available from: [Link]
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Available from: [Link]
Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Available from: [Link]
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available from: [Link]
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF. ResearchGate. Available from: [Link]
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. Available from: [Link]
Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. International Journal of Pharmaceutical Sciences. Available from: [Link]
Polymer-supported synthesis of N -substituted anthranilates as the building blocks for preparation of N -arylated 3-hydroxyquinolin-4(1 H )-ones. RSC Advances (RSC Publishing) DOI:10.1039/D1RA01308D. The Royal Society of Chemistry. Available from: [Link]
Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. ResearchGate. Available from: [Link]
Methyl anthranilate | CAS:134-20-3 | Alkaloids | High Purity | Manufacturer BioCrick. Available from: [Link]
The crystal structure of anthranilate synthase from Sulfolobus solfataricus. PMC. NIH. Available from: [Link]
Crystallization and preliminary crystallographic studies of the anthranilate synthase partial complex from Salmonella typhimurium. PubMed. Available from: [Link]
Methyl Anthranilate Synthesis Study | PDF | Ester. Scribd. Available from: [Link]
Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. PMC. NIH. Available from: [Link]
Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. Available from: [Link]
Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. Frontiers. Available from: [Link]
EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate. Google Patents.
Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. Available from: [Link]
X-ray diffraction analysis and luminescence spectral study of crystal solvates of N-(N"-tosylanthranoyl)anthranilic acid with acetic acid and dimethylformamide. ResearchGate. Available from: [Link]
BJOC - Search Results. Beilstein Journals. Available from: [Link]
Application Note: Protocol for the Hydrolysis of Methyl 2-amino-4-(trifluoromethoxy)benzoate
Abstract This application note details a robust, scalable protocol for the saponification of methyl 2-amino-4-(trifluoromethoxy)benzoate to 2-amino-4-(trifluoromethoxy)benzoic acid. While ester hydrolysis is a fundamenta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the saponification of methyl 2-amino-4-(trifluoromethoxy)benzoate to 2-amino-4-(trifluoromethoxy)benzoic acid. While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to the electronic deactivation by the ortho-amino group and the lipophilicity of the trifluoromethoxy moiety. The protocol utilizes a Lithium Hydroxide (LiOH) mediated system in a THF/Water matrix, optimized to prevent decarboxylation and ensure high purity without chromatographic purification.[1]
Introduction & Strategic Analysis
Chemical Context
Anthranilic acid derivatives (2-aminobenzoic acids) are privileged scaffolds in medicinal chemistry, serving as precursors for quinazolinones, acridines, and benzoxazinones.[1] The specific derivative, 2-amino-4-(trifluoromethoxy)benzoic acid , incorporates a trifluoromethoxy (-OCF
) group.[1][2][3] This substituent is metabolically stable and lipophilic (Hansch = 1.04), often improving the pharmacokinetic profile of drug candidates.[1]
Mechanistic Challenges[1][4][5]
Electronic Deactivation: The ortho-amino group is a strong resonance donor (+R effect).[3] It donates electron density into the ester carbonyl, reducing its electrophilicity and retarding the attack of the hydroxide nucleophile compared to unsubstituted benzoates.[1]
Solubility: The -OCF
group significantly increases lipophilicity, making the starting material poorly soluble in standard aqueous/methanol hydrolysis mixtures.
Amphoteric Nature: The product contains both a basic aniline (weak) and an acidic carboxyl group.[1] Incorrect pH adjustment during workup can lead to significant yield loss due to the formation of water-soluble hydrochloride salts (at low pH) or carboxylate salts (at high pH).[1][3]
Strategic Solution
We employ a LiOH / THF / H
O system.
LiOH: Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen to counteract the electron donation from the amine, thereby activating the carbonyl toward nucleophilic attack.[1]
THF: Essential for solubilizing the lipophilic -OCF
O (3.0 equivalents) in Water (Volume: 5 mL per gram of substrate).[1]
Add the aqueous LiOH solution to the THF solution in a single portion. The mixture may turn slightly cloudy initially but should homogenize upon heating.
The isolation relies on the specific isoelectric properties of the anthranilic acid core.[1]
Concentration: Remove the THF under reduced pressure (Rotovap, 40 °C bath) until only the aqueous phase remains.
Observation: The mixture may become heterogeneous as the lipophilic impurities or unreacted starting material (if any) separate.[1]
Extraction (Optional Wash): Dilute the aqueous residue with water (2x volume).[1] Wash with diethyl ether or MTBE (1x) to remove non-acidic impurities.[1][3] Discard the organic (top) layer.[1]
Precipitation:
Cool the aqueous phase to 0–5 °C in an ice bath.
Slowly add 1N HCl dropwise with vigorous stirring.
Target pH: Adjust pH to 3.5 – 4.0 .
Why? At pH < 2, the aniline nitrogen protonates (Ar-NH
), forming a soluble hydrochloride salt.[1] At pH > 5, the carboxylate (Ar-COO) remains soluble.[3] The neutral zwitterion precipitates best at pH ~3.5.[1]
Filtration:
Stir the resulting suspension for 30 minutes at 0 °C to maximize yield.
Using methyl 2-amino-4-(trifluoromethoxy)benzoate as a pharmacophore building block
Application Note: Strategic Utilization of Methyl 2-amino-4-(trifluoromethoxy)benzoate in High-Value Heterocycle Synthesis Executive Summary This guide details the strategic application of Methyl 2-amino-4-(trifluorometh...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Methyl 2-amino-4-(trifluoromethoxy)benzoate in High-Value Heterocycle Synthesis
Executive Summary
This guide details the strategic application of Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS: 158580-96-2) as a pharmacophore building block. While standard anthranilates are ubiquitous in drug discovery, this specific derivative offers a unique "super-halogen" advantage. The trifluoromethoxy (-OCF
) group provides superior metabolic stability and lipophilicity compared to methoxy (-OCH) analogs, while exerting a unique orthogonal conformational bias that differs from planar substituents.[1]
This protocol focuses on the synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-ones , a privileged scaffold in kinase inhibition (e.g., EGFR inhibitors) and GPCR modulation.
Physicochemical Profile & Rational Design
The -OCF
group is often termed a "super-halogen" because it mimics the electronic properties of chlorine/fluorine while occupying a steric volume similar to an isopropyl group.
Comparative Pharmacophore Properties
The following table contrasts the -OCF
building block against standard analogs. Note the distinct combination of high lipophilicity (Hansch ) and strong electron-withdrawing capability ().
Substituent (R)
Hansch (Lipophilicity)
Hammett (Electronic)
Steric Profile
Metabolic Stability
-H
0.00
0.00
Negligible
Low (Oxidation prone)
-OCH
-0.02
-0.27 (Donor)
Planar
Low (O-dealkylation)
-Cl
0.71
0.23
Spherical
High
-CF
0.88
0.54
Spherical
High
-OCF
1.04
0.35
Orthogonal
Very High
Key Insight - The Orthogonal Twist: Unlike the methoxy group, which lies planar to the phenyl ring to maximize resonance, the -OCF
group twists out of plane (approx. 90°) due to the hyperconjugative anomeric effect and steric repulsion. This creates a unique 3D topological vector for receptor binding that planar analogs cannot access.
Target: Synthesis of a library-ready quinazolinone scaffold.
Challenge: The electron-withdrawing -OCF
group at the C4-position (meta to the amine) significantly reduces the nucleophilicity of the aniline nitrogen (), making standard condensation reactions sluggish.
Reaction Scheme & Logic
The protocol utilizes Formamidine Acetate as a highly reactive electrophile to overcome the deactivated nature of the aniline.
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzoate substrate in 2-Methoxyethanol.
Addition: Add Formamidine Acetate in a single portion. Add the catalytic acetic acid.
Expert Note: The acidic catalyst is crucial here to protonate the ester carbonyl, making it more susceptible to nucleophilic attack by the transient amidine intermediate.
Reflux: Heat the reaction mixture to 125°C (bath temperature) for 12–16 hours.
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (high R
, fluorescent) should disappear, replaced by a lower R spot (the quinazolinone).
Workup (Precipitation Method):
Cool the mixture to room temperature.
Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
The product should precipitate as a white to off-white solid.
Purification:
Filter the solid via vacuum filtration.
Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove unreacted organic impurities.
H NMR (DMSO-d): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the characteristic Quinazolinone H-2 proton singlet at ~8.1 ppm .
F NMR: Single peak at ~-57 ppm (distinctive for Ar-OCF).
Workflow Visualization
The following diagram illustrates the critical decision pathways and mechanistic flow for utilizing this building block.
Figure 1: Decision matrix for the synthesis of OCF3-substituted heterocycles, highlighting the thermal requirements due to electronic deactivation.
Troubleshooting & Expert Tips
Solubility Issues: The -OCF
group increases lipophilicity significantly. If the product oils out during the water quench, extract with Ethyl Acetate, dry over NaSO, and recrystallize from Ethanol/Hexane.
Cyclization Failures: If the reaction stalls, the aniline is likely too deactivated.
Solution: Switch to Microwave Irradiation (150°C, 30 min) to overcome the activation energy barrier.
Regioselectivity: Remember the numbering shift.
Benzoate C4 (-OCF
) Quinazoline C7 (-OCF).
Benzoate C5 (-H)
Quinazoline C6 (-H).
Ensure your SAR (Structure-Activity Relationship) models account for this position 7 placement, which projects the -OCF
group into the solvent-exposed region of many kinase ATP-binding pockets.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy groups as bioisosteres: The "super-halogen" concept.[1][3] Beilstein Journal of Organic Chemistry, 4, 13. Link
Connolly, D. J., Cusack, D., O’Sullivan, T. P., & Guiry, P. J. (2005). Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202. Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Sandmeyer Reaction Protocols for 2-Amino-4-(trifluoromethoxy)benzoate Scaffolds
Application Note: AN-2026-SDM Executive Summary & Strategic Analysis The 2-amino-4-(trifluoromethoxy)benzoate scaffold is a critical intermediate in the synthesis of lipophilic bioisosteres for drug discovery. The presen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-SDM
Executive Summary & Strategic Analysis
The 2-amino-4-(trifluoromethoxy)benzoate scaffold is a critical intermediate in the synthesis of lipophilic bioisosteres for drug discovery. The presence of the trifluoromethoxy (–OCF
) group enhances metabolic stability and membrane permeability, while the ortho-amino ester functionality provides a versatile handle for diversification via Sandmeyer transformations.
However, this substrate presents specific synthetic challenges:
Electronic Deactivation: The electron-withdrawing nature of the –OCF
and ester groups destabilizes the diazonium intermediate, increasing the risk of side reactions (e.g., phenol formation) if not handled rapidly.
Solubility: The lipophilic character of the fluorinated ester often leads to poor solubility in classical aqueous acid media, necessitating the use of organic co-solvents or non-aqueous diazotization (Doyle-Kikukawa conditions).
Ester Sensitivity: Strong acidic conditions at elevated temperatures (classical Sandmeyer) can hydrolyze the methyl/ethyl ester to the carboxylic acid.
This guide details three optimized protocols—Classical Aqueous , Non-Aqueous (Doyle) , and Sandmeyer-Type Trifluoromethylation —to ensure high-yield conversion while maintaining scaffold integrity.
Reaction Pathways & Logic
The following diagram illustrates the divergent synthetic utility of the 2-amino-4-(trifluoromethoxy)benzoate substrate.
Figure 1: Divergent synthesis pathways from the 2-amino-4-(trifluoromethoxy)benzoate precursor.
Best for: Large-scale synthesis of Chlorides and Bromides where ester hydrolysis is a manageable risk.
Rationale
Classical conditions use mineral acids (HCl, HBr) to generate the diazonium salt. Due to the low solubility of the fluorinated substrate in water, acetic acid is introduced as a co-solvent to ensure homogenous diazotization.
Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve the amine (10 mmol) in a mixture of glacial acetic acid (10 mL) and the corresponding mineral acid (10 mL).
Cooling: Cool the mixture to 0–5 °C using an ice/salt bath. Critical: Do not let the temperature drop below -5 °C as the mixture may freeze/precipitate, halting the reaction.
Diazotization: Add a solution of NaNO
(12 mmol in 5 mL HO) dropwise over 20 minutes. Maintain internal temperature < 5 °C.
Checkpoint: Stir for 30 mins. Test with starch-iodide paper (should turn blue immediately, indicating excess HNO
).
Sandmeyer Displacement:
Preparation: In a separate flask, dissolve Cu(I) halide (CuCl or CuBr, 5-10 mmol) in the corresponding acid (5 mL) at 0 °C.
Addition: Slowly transfer the cold diazonium solution into the stirring copper solution. Note: Evolution of N
Best for: Cyanation, Iodination, and substrates sensitive to hydrolysis. Highly Recommended for this specific ester.
Rationale
Using alkyl nitrites (e.g., tert-butyl nitrite) in organic solvents (MeCN, DMSO) generates the diazonium species in situ under anhydrous conditions. This prevents ester hydrolysis and allows the use of reagents like CuCN or I
without pH complications.
Workflow Diagram
Figure 2: Workflow for non-aqueous diazotization using tert-butyl nitrite.
Catalyst Formation: In a glovebox or under strict Argon, mix CuSCN (2.0 equiv), Cs
CO (2.0 equiv), and TMS-CF (2.0 equiv) in DMF. Stir for 30 mins at RT to generate the active Cu-CF species.
Diazotization (Separate Pot): In a separate vial, dissolve the amine (1.0 equiv) in DMF and add t-BuONO (1.5 equiv) at 0 °C. Stir for 15 mins.
Coupling: Transfer the diazonium solution (from step 2) into the catalyst mixture (step 1) slowly at 0 °C.
Completion: Stir at RT for 12 hours.
Purification: Filter through a pad of Celite. Dilute with water, extract with ether.[1][2] Purify via flash chromatography.
Data Summary & Troubleshooting
Parameter
Aqueous Method (A)
Non-Aqueous Method (B)
Trifluoromethylation (C)
Primary Utility
Cl, Br
I, CN, Cl, Br
CF
Yield (Typical)
60–75%
75–90%
40–60%
Ester Stability
Moderate (Risk of hydrolysis)
High (Neutral conditions)
High
Solubility
Poor (Requires AcOH)
Excellent
Excellent
Safety Risk
Low (Aqueous thermal mass)
Moderate (Flammable solvents)
Moderate (Reactive intermediates)
Troubleshooting Guide
Low Yield: Often due to diazonium decomposition before displacement. Ensure temperature is < 5 °C during diazotization.[4][5] For Method B, ensure reagents are anhydrous.
Ester Hydrolysis: If observing the carboxylic acid by LCMS, switch immediately from Method A to Method B.
Incomplete Reaction: Electron-deficient amines diazotize slowly. Increase diazotization time to 1 hour and verify with starch-iodide paper.
Safety & Handling
Diazonium Salts: Potentially explosive if isolated and dried.[1] Never isolate the diazonium salt of this substrate; always process in situ.
Cyanides: When using CuCN, never acidify the waste stream (risk of HCN gas). Quench with bleach (sodium hypochlorite) at pH > 10.
Reagents: t-BuONO is flammable and toxic. Handle in a fume hood.
Cyclization conditions for fluorinated anthranilate derivatives
Application Note & Protocol Guide Topic: Strategic Approaches to the Cyclization of Fluorinated Anthranilate Derivatives for Heterocyclic Synthesis Audience: Researchers, scientists, and drug development professionals. A...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Strategic Approaches to the Cyclization of Fluorinated Anthranilate Derivatives for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, offering unique pharmacological profiles due to the profound electronic effects of fluorine. Anthranilic acid and its derivatives are privileged starting materials for constructing fused heterocyclic systems like quinazolinones and benzodiazepines. The introduction of fluorine substituents to the anthranilate core significantly modulates its reactivity, necessitating carefully optimized cyclization strategies. This guide provides a detailed exploration of the primary methodologies for the cyclization of fluorinated anthranilate derivatives, including thermal, acid-catalyzed, and transition-metal-catalyzed approaches. We delve into the mechanistic underpinnings of these transformations, explain the rationale behind specific reaction conditions, and provide field-tested protocols to empower researchers in their synthetic endeavors.
Chapter 1: The Influence of Fluorine on Anthranilate Reactivity
The strategic placement of fluorine atoms on an aromatic ring dramatically alters its electronic properties, a factor that must be central to any synthetic planning. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect (-I effect) on the anthranilate ring.[1][2] This effect has two major consequences for cyclization reactions:
Reduced Nucleophilicity of the Amino Group: The electron density of the entire aromatic system is polarized towards the fluorine substituent(s). This withdrawal of electron density deactivates the ring and, crucially, reduces the nucleophilicity of the 2-amino group, which is the primary site of attack in many cyclization reactions.
Increased Acidity of N-H and O-H Bonds: The inductive withdrawal makes the protons on the amino and carboxylic acid groups more acidic and thus easier to remove, which can be advantageous in base-mediated or metal-catalyzed reactions.
While the inductive effect is dominant, fluorine also possesses lone pairs of electrons that can participate in a resonance-donating effect (+R effect).[2] However, due to poor orbital overlap between the 2p orbitals of carbon and fluorine, this resonance donation is significantly weaker than its inductive withdrawal. The net result is that fluorine is considered a deactivating group in electrophilic aromatic substitution, a principle that extends to the intramolecular cyclization reactions of its derivatives.[1][3] This deactivation often means that harsher reaction conditions (higher temperatures, stronger acids/bases, or catalytic activation) are required compared to non-fluorinated analogues.
The choice of cyclization strategy depends on the desired heterocyclic core, the nature of the coupling partner, and the specific fluorination pattern of the anthranilate derivative.
Classical Thermal & Acid-Catalyzed Cyclizations
These methods are among the most established for forming quinazolinone rings and rely on condensation reactions at elevated temperatures, often with the aid of an acid catalyst.
The Niementowski Quinazoline Synthesis
This reaction involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[4][5] The reaction typically requires high temperatures and can be accelerated by microwave irradiation.[6] Formamide is commonly used to produce the parent quinazolinone scaffold.[7][8]
Mechanism Insight: The reaction is thought to initiate with the formation of a Schiff base, followed by intramolecular condensation and dehydration to yield the quinazolinone ring.[9] The electron-withdrawing fluorine atoms can make the initial nucleophilic attack of the anthranilate amine on the amide carbonyl more difficult, often necessitating higher temperatures or longer reaction times.
Causality of Experimental Choices:
High Temperature (130-200 °C) / Microwave: Provides the necessary activation energy to overcome the reduced nucleophilicity of the fluorinated amine. Microwave-assisted synthesis offers rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and improve yields.[6][10][11]
Acid Catalysis (e.g., PPA, H₂SO₄): Protonation of the amide carbonyl group makes it more electrophilic, facilitating the attack by the weakly nucleophilic fluorinated amine.[12] Superacidic conditions, such as with trifluoromethanesulfonic acid, have also been employed for challenging cyclizations.[13]
Solvent Choice: High-boiling point solvents like toluene or DMF are common for thermal methods. In some microwave-assisted syntheses, water can be used as a green solvent, with the product often precipitating upon formation.[10]
Caption: Mechanism of the Niementowski Quinazoline Synthesis.
Transition-Metal-Catalyzed Cyclizations
Modern organic synthesis heavily relies on transition metal catalysis to achieve high efficiency and functional group tolerance under milder conditions. Palladium and copper are the most prominent metals for these transformations.[14][15][16][17]
Palladium-Catalyzed Reactions
Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds, enabling various routes to quinazolinones and other heterocycles.[18][19][20][21] Common strategies include:
Carbonylative Cyclization: 2-Bromoanilines can undergo palladium-catalyzed carbonylation (using CO gas or a surrogate) followed by condensation with an amine source to build the quinazolinone ring.[21]
Isocyanide Insertion: A three-component reaction between a 2-aminobenzamide, an aryl halide, and an isocyanide can efficiently construct the quinazolinone core.[22]
Domino/Cascade Reactions: Palladium can catalyze a sequence of reactions in one pot, such as the oxidation of an alcohol to an aldehyde, condensation with the anthranilamide, and subsequent cyclization.[18]
Causality of Experimental Choices:
Catalyst System (Pd(OAc)₂, PdCl₂(dppf), etc.): The choice of palladium precursor and ligand is critical. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilize the palladium center and modulate its reactivity for specific steps like oxidative addition and reductive elimination.[20]
Base (e.g., Na₂CO₃, t-BuONa): The base is crucial for neutralizing acids formed during the cycle (e.g., HBr) and, in some cases, for promoting the transmetalation step in cross-coupling reactions.[20][22]
Solvent (Toluene, Dioxane): Anhydrous, non-protic solvents are required to prevent catalyst deactivation and unwanted side reactions.
Copper-Catalyzed Reactions
Copper catalysis provides a cost-effective and powerful alternative, particularly for C-N bond formation (Ullmann-type couplings).[23][24][25]
Intramolecular C-N Coupling: A common strategy involves the synthesis of an N-acyl-2-haloaniline derivative. Subsequent intramolecular cyclization mediated by a copper catalyst forms the quinazolinone. This is especially useful when building the ring from a 2-haloaniline precursor.
Coupling and Cyclization Cascade: A one-pot sequence can involve the copper-catalyzed cross-coupling of an ortho-haloaniline with an amide, followed by an acid-promoted cyclization to form the heterocyclic product.[23]
Causality of Experimental Choices:
Catalyst (CuI, Cu₂O): Copper(I) salts are typically the active catalytic species. Ligand-free systems are often effective, simplifying the reaction setup.[25]
Base (K₂CO₃, Cs₂CO₃): An inorganic base is required to facilitate the coupling reaction. Cesium carbonate is often used for its high solubility in organic solvents.[26]
High Temperature: Ullmann-type couplings generally require elevated temperatures (100-150 °C) to proceed efficiently.
Caption: Decision workflow for metal-catalyzed cyclizations.
Comparative Data
The following table summarizes typical conditions for different cyclization strategies. Note that yields are highly substrate-dependent, especially with varying fluorination patterns.
10 mL microwave reaction vial with a magnetic stir bar
Microwave synthesizer
Standard laboratory glassware for workup and filtration
Step-by-Step Procedure:
Place 5-fluoroanthranilic acid (155 mg) and a magnetic stir bar into the 10 mL microwave reaction vial.
Add formamide (5.0 mL). The formamide acts as both reactant and solvent.[7]
Seal the vial with a cap.
Place the vial into the cavity of the microwave synthesizer.
Irradiate the mixture at 170 °C for 15 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.
After the reaction is complete, allow the vial to cool to room temperature.
Pour the cooled reaction mixture into 20 mL of cold deionized water.
A precipitate should form. Stir the suspension for 15 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
Dry the product in a vacuum oven at 60 °C overnight.
Purification & Characterization:
The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or methanol.
Characterize by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.
Safety Precautions:
Perform the reaction in a well-ventilated fume hood.
Formamide is a teratogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Microwave synthesis can generate high pressures. Use only certified microwave vials and operate the instrument according to the manufacturer's safety guidelines.
Protocol 2: Copper-Catalyzed Synthesis of 2-Phenyl-6-fluoro-4(3H)-quinazolinone
This protocol is a representative example of a copper-catalyzed cyclization cascade.[23][26]
Schlenk tube or sealed reaction vial, magnetic stir bar
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
To a Schlenk tube, add 2-amino-5-fluorobenzamide (154 mg), CuI (19 mg), and Cs₂CO₃ (488 mg).
Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and benzyl alcohol (208 µL) via syringe.
Seal the tube tightly and place it in a preheated oil bath at 130 °C.
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and catalyst.
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
Combine the organic filtrates and concentrate under reduced pressure.
Purification & Characterization:
The crude residue should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
Characterize by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
Handle all reagents and solvents in a fume hood.
Toluene is flammable and toxic.
The reaction is performed under pressure at high temperature; ensure the reaction vessel is properly sealed and shielded.
Chapter 4: Troubleshooting & Optimization
Problem
Potential Cause
Suggested Solution
Low or No Yield (Thermal/MW)
Insufficient temperature or reaction time.
Increase temperature in 10 °C increments or extend reaction time. For MW, increase irradiation time or power.
Deactivation by water.
Ensure starting materials and solvents are anhydrous.
Low or No Yield (Metal-Catalyzed)
Catalyst deactivation (by oxygen or water).
Use Schlenk techniques, degas solvents, and ensure anhydrous conditions.
Incorrect ligand or base.
Screen different ligands (for Pd) or bases (e.g., K₃PO₄, K₂CO₃). The solubility and strength of the base can be critical.
Formation of Side Products
Intermolecular side reactions (e.g., self-condensation).
Try running the reaction at a lower concentration (higher dilution).
Incomplete cyclization, isolation of acyclic intermediate.
Increase reaction temperature or time. For acid-catalyzed reactions, a stronger acid (e.g., PPA) may be required.
Difficulty with Purification
Product co-elutes with starting material.
Adjust the polarity of the chromatography eluent system. A different stationary phase (e.g., alumina) may be effective.
Product is insoluble.
Attempt trituration with a suitable solvent (e.g., cold ether, methanol) to wash away impurities.
Conclusion
The cyclization of fluorinated anthranilate derivatives is a vital synthetic operation for accessing valuable heterocyclic scaffolds in drug discovery. While the electron-withdrawing nature of fluorine presents a synthetic challenge by deactivating the anthranilate system, this can be overcome through rational method selection. Classical thermal and microwave-assisted Niementowski reactions offer a direct and atom-economical route, albeit often requiring harsh conditions. For milder transformations and greater substrate scope, transition-metal-catalyzed methods, particularly those using palladium and copper, provide powerful and versatile alternatives. By understanding the mechanistic principles and the specific roles of catalysts, reagents, and reaction parameters, researchers can successfully navigate the synthesis of these important fluorinated molecules.
References
Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances.
One-Step Synthesis of Quinazolino[3,2-a]quinazolinones via Palladium-Catalyzed Domino Addition/Carboxamid
Niementowski quinoline synthesis. Wikipedia.
Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan. The Journal of Organic Chemistry.
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
Palladium-catalyzed dicarbonylative synthesis of tetracycle quinazolinones. Organic & Biomolecular Chemistry.
Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry.
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
Advances in transition metal-catalyzed C–H amination strategies using anthranils. Organic & Biomolecular Chemistry.
Copper-Catalyzed Coupling between ortho -Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan.
Superacidic Cyclization of Activated Anthranilonitriles into 2-Unsubstituted-4-aminoquinolines. Organic Letters.
Niementowski quinazoline synthesis. Wikipedia.
Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Scientific Reports.
Application Note: N-Alkylation of Methyl 2-amino-4-(trifluoromethoxy)benzoate
Introduction & Chemical Context Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS: 158580-96-2) represents a challenging substrate class in medicinal chemistry. It features a primary aniline severely deactivated by two sy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS: 158580-96-2) represents a challenging substrate class in medicinal chemistry. It features a primary aniline severely deactivated by two synergistic electronic effects:
Ortho-Ester Effect: The methyl ester at the C2 position creates steric hindrance and withdraws electron density via induction and resonance. Furthermore, it facilitates an intramolecular hydrogen bond with the amine protons, significantly lowering the HOMO energy of the nitrogen lone pair.
Para-Trifluoromethoxy Effect: The
group at C4 is a strong electron-withdrawing group (EWG) (), further reducing the nucleophilicity of the aniline nitrogen.
Implication for Synthesis: Standard
alkylation protocols often fail or require forcing conditions that lead to ester hydrolysis or bis-alkylation. This guide provides two optimized, self-validating protocols designed specifically to overcome these electronic and steric barriers.
Decision Matrix: Method Selection
Select the appropriate protocol based on your available reagents and the stability of your target alkyl group.
Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.
Rationale: The low nucleophilicity of the aniline prevents spontaneous imine formation with aldehydes. Titanium(IV) isopropoxide (
) serves a dual function: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine intermediate.
, dissolve the aniline substrate (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM.
Add
(1.5 equiv) dropwise.
Checkpoint: Stir at room temperature for 6–12 hours. Monitor by TLC/LCMS. You should observe the disappearance of the aniline and formation of the imine (often a less polar spot).
Note: If conversion is slow, the mixture can be refluxed gently (40°C) or run neat (without solvent) if the aldehyde is a liquid.
Reduction:
Cool the reaction mixture to 0°C.
Caution: Carefully add a solution of
(2.0 equiv) in a minimal amount of MeOH (or add solid directly if using ).
Allow to warm to room temperature and stir for 2–4 hours.
Work-up (Titanium Quench):
Quench the reaction by adding saturated aqueous
or a NaOH solution.
Critical Step: A thick white precipitate (
) will form. Filter this suspension through a pad of Celite to prevent emulsion during extraction.
Flash chromatography (Hexanes/EtOAc). The product is typically more polar than the starting aniline but less polar than the primary alcohol byproduct of the aldehyde.
Method B: Cesium-Promoted Direct Alkylation (
)
Rationale: For alkyl halides where reductive amination is impossible, we utilize the "Cesium Effect."
has higher solubility in organic solvents than , and the "naked" cesium cation stabilizes the transition state, promoting the alkylation of weak nucleophiles.
Dissolve the aniline substrate in anhydrous DMF (Dimethylformamide).
Add
(2.0 equiv).
Optional: If using an alkyl chloride or bromide, add 10 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to generate the more reactive alkyl iodide in situ.
Alkylation:
Add the alkyl halide (1.1 equiv) dropwise.
Heat the reaction to 60–80°C .
Warning: Do not exceed 100°C to avoid hydrolysis of the methyl ester or cyclization to a quinazolinone derivative.
Understanding the mechanism allows for rapid troubleshooting. The diagram below illustrates the critical activation steps for Method A (Reductive Amination).
Figure 2: Mechanistic flow of Titanium-mediated reductive amination.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Reaction (Method A)
Steric bulk of Ti-complex prevents attack.
Switch to Method B or use a smaller Lewis Acid like (with base).
Low Conversion (Method B)
"Naked" anion not forming; poor solubility.
Switch solvent to NMP (N-methyl-2-pyrrolidone) or add 18-Crown-6 ether to sequester Potassium if using .
Ester Hydrolysis
Wet solvent or excessive base/heat.
Ensure anhydrous conditions. Switch base to or reduce temp to <60°C.
Bis-Alkylation
Alkylating agent too reactive (e.g., MeI).
Add alkylating agent slowly (syringe pump) or use a less reactive leaving group (Br instead of I).
References
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron.
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
The Strategic Synthesis of Bioactive Heterocycles from Fluorinated Amino Esters
An Application Guide for Drug Development Professionals Introduction: The Fluorine Advantage in Modern Drug Discovery The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Drug Development Professionals
Introduction: The Fluorine Advantage in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom.[1][2][3] This prevalence is not coincidental; it is a direct result of the profound and often beneficial changes that fluorine imparts upon a molecule's physicochemical and pharmacological profile.[4][5] N-heterocycles are another dominant feature in therapeutics, found in over two-thirds of FDA-approved small-molecule drugs, where they provide crucial structural and electronic properties for molecular interactions.
The fusion of these two powerful motifs—fluorination and heterocyclic cores—creates a class of compounds with exceptional potential.[4] Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the C-F bond, can be leveraged to:
Enhance Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[1][2]
Modulate Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[1][3]
Tune Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, impacting a drug's solubility, receptor binding, and pharmacokinetic profile.[1]
Improve Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, enhancing binding affinity and potency.[1][3]
Fluorinated α-amino esters have emerged as exceptionally versatile and powerful building blocks for accessing this privileged chemical space. They provide a chiral backbone and reactive handles—the amine and the ester—that can be readily manipulated to construct a diverse array of complex, bioactive heterocyclic systems. This guide provides detailed protocols and the underlying scientific rationale for key synthetic transformations that convert fluorinated amino esters into valuable heterocyclic scaffolds.
Strategy 1: Diastereoselective Synthesis of Fluorinated Pyrrolidines via [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings.[6][7] When applied to amino acid derivatives, it provides a direct route to the pyrrolidine core, a common motif in many biologically active compounds. The use of fluorinated ketones in this context allows for the direct installation of a trifluoromethyl group, a moiety known to enhance bioactivity.
Causality and Mechanistic Insight
The reaction proceeds through the formation of an azomethine ylide intermediate from the condensation of the amino ester with a ketone.[8] The ester group on the amino acid derivative helps to stabilize this ylide. The electron-withdrawing nature of the trifluoromethyl group on the ketone enhances its reactivity toward condensation. The stabilized ylide then undergoes a concerted [3+2] cycloaddition with an activated alkene, such as an N-substituted maleimide. The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide, leading to high diastereoselectivity.
Application Notes & Protocols: Optimal Catalysts for Transesterification of Methyl 2-Amino-4-(trifluoromethoxy)benzoate
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Transesterification In the landscape of pharmaceutical and agrochemical synthesis, the precise modification of m...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Transesterification
In the landscape of pharmaceutical and agrochemical synthesis, the precise modification of molecular scaffolds is paramount. Methyl 2-amino-4-(trifluoromethoxy)benzoate is a valuable building block, incorporating a reactive amino group and an electron-withdrawing trifluoromethoxy moiety that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Transesterification—the conversion of one ester to another by exchanging the alkoxy group—is a fundamental and powerful tool for modifying such compounds.[1][2] This reaction allows for the introduction of diverse alcohol functionalities, enabling the synthesis of novel derivatives with tailored physical, chemical, and biological profiles.
However, the presence of multiple functional groups on the aromatic ring presents a distinct chemical challenge. The nucleophilic amino group and the electrophilic ester carbonyl require a carefully selected catalyst that can promote the desired reaction with high selectivity and yield, while avoiding unwanted side reactions. This guide provides a comprehensive analysis of optimal catalyst selection for this specific transformation, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Pillar 1: The Causality of Catalyst Selection
The choice of catalyst is not arbitrary; it is a decision dictated by the substrate's unique electronic and steric properties. A successful transesterification of methyl 2-amino-4-(trifluoromethoxy)benzoate hinges on a catalyst's ability to activate the ester carbonyl without deleteriously interacting with the ortho-amino group.
Key Considerations for this Substrate:
The Amino Group: As a basic and nucleophilic site, the -NH₂ group is susceptible to reaction with both acid and base catalysts. Strong acids can protonate the amine, potentially deactivating the substrate or requiring higher catalyst loading. Strong bases could deprotonate the amine, leading to undesired side products.
The Ester Carbonyl: The carbonyl carbon is the target for nucleophilic attack by the incoming alcohol. Its reactivity is influenced by the electron-withdrawing trifluoromethoxy group, which makes it more electrophilic and thus more susceptible to attack.
Reaction Conditions: The ideal catalyst should operate under mild conditions (temperature, pressure) to preserve the integrity of the functional groups and minimize energy consumption, aligning with the principles of green chemistry.[3][4]
Based on these factors, three classes of catalysts emerge as primary candidates: Lewis Acids , Biocatalysts (Enzymes) , and Organocatalysts .
Logical Framework for Catalyst Selection
The following decision-making framework illustrates the process of selecting an appropriate catalyst class based on experimental priorities.
Caption: Catalyst selection flowchart for the target transesterification.
Pillar 2: Comparative Analysis of Leading Catalysts
A summary of the most promising catalytic systems is presented below. The choice among them depends on the specific requirements of the synthesis, such as scale, purity, cost, and environmental impact.
Catalyst Class
Specific Example
Mechanism of Action
Advantages
Disadvantages
Lewis Acids
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
Coordinates to the carbonyl oxygen, increasing the electrophilicity of the ester for nucleophilic attack.[5]
High efficiency, commercially available, robust, and effective for a wide range of esters.[6][7]
Can be sensitive to water, requires anhydrous conditions, potential for metal contamination in the final product.[5]
Biocatalysts
Candida antarctica Lipase B (CALB)
The enzyme's active site (serine, histidine, aspartate triad) facilitates acyl transfer via an acyl-enzyme intermediate.[8][9]
Extremely high chemo-, regio-, and enantioselectivity; operates under very mild conditions (room temp, neutral pH); environmentally benign.[10][11]
Higher cost, slower reaction times compared to chemical catalysts, activity can be solvent-dependent.[9]
Organocatalysts
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Acts as a Brønsted base to deprotonate the alcohol, generating a more potent alkoxide nucleophile.[12]
Can be sensitive to acidic impurities; requires careful purification to remove the catalyst.
Pillar 3: Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible. Each includes steps for reaction monitoring and product characterization to ensure the successful validation of the experimental outcome.
General Experimental Workflow
This workflow provides a high-level overview of the process, from initial setup to final analysis, applicable to all the detailed protocols that follow.
Caption: Standard workflow for catalyzed transesterification.
Principle: This method leverages the Lewis acidity of the titanium center to activate the ester carbonyl. The reaction is driven to completion by using an excess of the new alcohol and/or by removing the methanol byproduct. This protocol is adapted from established procedures for transesterification of aminobenzoates.[15][16][17]
Materials and Reagents:
Methyl 2-amino-4-(trifluoromethoxy)benzoate
Desired alcohol (e.g., benzyl alcohol, 2-phenylethanol), dried over molecular sieves
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
Round-bottom flask equipped with a magnetic stir bar
Distillation head or Dean-Stark trap and condenser
Heating mantle with temperature controller
Inert atmosphere setup (e.g., nitrogen or argon line)
Standard laboratory glassware for work-up and purification
Detailed Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add methyl 2-amino-4-(trifluoromethoxy)benzoate (1.0 eq).
Add anhydrous toluene (approx. 0.2 M concentration) and the desired alcohol (3.0–5.0 eq).
Stir the mixture at room temperature until all solids have dissolved.
Catalyst Addition: Add titanium(IV) isopropoxide (0.1–0.2 eq) to the reaction mixture via syringe.
Reaction Execution: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent).
Monitoring: Follow the reaction progress by removing small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting methyl ester is consumed (typically 4–12 hours).
Work-up:
Cool the reaction mixture to room temperature.
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Stir vigorously for 30 minutes until the titanium salts precipitate as a white solid (TiO₂).
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
Transfer the filtrate to a separatory funnel, wash with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Principle: This protocol utilizes the high selectivity of an enzyme, Candida antarctica Lipase B (often immobilized as Novozym® 435), to catalyze the reaction under exceptionally mild, non-aqueous conditions.[18] This "green" approach is ideal for complex substrates susceptible to degradation under harsh chemical conditions.[11]
Materials and Reagents:
Methyl 2-amino-4-(trifluoromethoxy)benzoate
Desired alcohol (e.g., 1-octanol), >99% purity
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
Anhydrous solvent (e.g., 2-methyl-2-butanol or cyclopentyl methyl ether)
Molecular sieves (3Å or 4Å, activated)
Equipment:
Screw-cap vial or round-bottom flask with a magnetic stir bar
Orbital shaker or stirring hotplate set to a low temperature (e.g., 40–60°C)
Vacuum filtration apparatus
Detailed Procedure:
Reaction Setup: To a vial, add methyl 2-amino-4-(trifluoromethoxy)benzoate (1.0 eq), the desired alcohol (1.5–3.0 eq), and the anhydrous solvent.
Add activated molecular sieves (approx. 100 mg per mmol of substrate) to scavenge any trace water and the methanol byproduct.
Catalyst Addition: Add immobilized CALB (typically 10–20% by weight relative to the limiting reagent).
Reaction Execution: Seal the vial and place it in an orbital shaker or on a stir plate at a controlled temperature (e.g., 50°C).
Monitoring: Periodically pause stirring, allow the enzyme to settle, and carefully remove a small aliquot of the supernatant for analysis by GC-MS or HPLC. The reaction may take 24–72 hours to reach completion.
Work-up:
Once the reaction is complete, remove the enzyme and molecular sieves by vacuum filtration.
Wash the recovered enzyme with fresh solvent to be stored for potential reuse.
Concentrate the filtrate under reduced pressure to remove the solvent and excess alcohol.
Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography.
Characterization: Confirm the structure and purity of the product by NMR and MS analysis.
Principle: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong organic base. It catalyzes the reaction by activating the alcohol through deprotonation, forming a highly nucleophilic alkoxide in situ that readily attacks the ester. This avoids the use of metals and operates under mild conditions.[12][19]
Materials and Reagents:
Methyl 2-amino-4-(trifluoromethoxy)benzoate
Desired alcohol, anhydrous
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Anhydrous solvent (e.g., THF or Dichloromethane)
Dilute aqueous HCl solution (e.g., 1 M)
Saturated aqueous NaHCO₃ solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask with a magnetic stir bar
Inert atmosphere setup
Standard laboratory glassware
Detailed Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve methyl 2-amino-4-(trifluoromethoxy)benzoate (1.0 eq) and the desired alcohol (2.0–3.0 eq) in the anhydrous solvent.
Cool the mixture to 0°C in an ice bath.
Catalyst Addition: Add DBU (0.2–1.0 eq) dropwise to the stirred solution.
Reaction Execution: Allow the reaction to warm to room temperature and stir.
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 6–24 hours.
Work-up:
Dilute the reaction mixture with ethyl acetate.
Transfer to a separatory funnel and wash sequentially with dilute HCl (to remove DBU), saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel.
Characterization: Analyze the final product using NMR and MS to confirm its identity and purity.
Conclusion and Future Outlook
The optimal catalyst for the transesterification of methyl 2-amino-4-(trifluoromethoxy)benzoate is highly dependent on the specific goals of the synthesis.
For robustness, speed, and cost-effectiveness in a traditional organic synthesis setting, Titanium(IV) isopropoxide is an excellent choice, provided that anhydrous conditions are maintained and potential metal leaching is acceptable.
For applications requiring high purity, metal-free products, and adherence to green chemistry principles , the biocatalytic approach using immobilized Lipase B is superior, despite longer reaction times.[20]
Organocatalysis with DBU offers a compelling middle ground, providing a metal-free and efficient transformation under mild conditions, making it a versatile tool for modern synthetic chemistry.
By understanding the causality behind catalyst selection and employing these validated protocols, researchers can confidently and efficiently synthesize a diverse array of 2-amino-4-(trifluoromethoxy)benzoate esters for applications in drug discovery and materials science.
Title: Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry
Source: Research portal Eindhoven University of Technology
URL: [Link]
Title: Application of Lipase B from Candida antarctica in the Pharmaceutical Industry
Source: ACS Publications
URL: [Link]
Title: One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis
Source: Taylor & Francis Online
URL: [Link]
Title: Metal-free catalyst extends the range of ester synthesis
Source: EurekAlert!
URL: [Link]
Title: One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis
Source: ResearchGate
URL: [Link]
Title: Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals
Source: Bentham Science
URL: [Link]
Title: Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry
Source: SciSpace
URL: [Link]
Title: A review on DBU-mediated organic transformations
Source: Taylor & Francis Online
URL: [Link]
Title: Sustainable and Green Synthesis of Stanol Esters from Oil Wastes
Source: CIB (CSIC) - Margarita Salas Center for Biological Research
URL: [Link]
Title: Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification
Source: ACS Sustainable Chemistry & Engineering
URL: [Link]
Title: Overview of reported transesterification and amidation/aminolysis of ester functional poly(amino acid)s and the main features of the reported transformations.
Source: ResearchGate
URL: [Link]
Title: Lewis acid catalyst design for the transesterification of lower quality feedstock for biodiesel production
Source: University of Bath
URL: [Link]
Title: Response of Titanium-Isopropoxide-Based Heterogeneous Amphiphilic Polymer Catalysts for Transesterification
Source: ResearchGate
URL: [Link]
Title: Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst
Source: Industrial & Engineering Chemistry Research
URL: [Link]
Title: Response of Titanium-Isopropoxide-Based Heterogeneous Amphiphilic Polymer Catalysts for Transesterification
Source: Energy & Fuels
URL: [Link]
Title: Kinetics of DBU-catalyzed transesterification for biodiesel in the DBU–ethanol switchable-polarity solvent
Source: Green Chemistry (RSC Publishing)
URL: [Link]
Title: (PDF) Kinetics of DBU-catalyzed transesterification for biodiesel in the DBU–ethanol switchable-polarity solvent
Source: ResearchGate
URL: [Link]
Title: Mechanisms of organocatalytic amidation and trans-esterification of aromatic esters as a model for the depolymerization of poly(ethylene) terephthalate
Source: PubMed
URL: [Link]
Title: Recent advances in the transesterification of β-keto esters
Source: RSC Publishing
URL: [Link]
Title: Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst
Source: RSC Publishing
URL: [Link]
Title: Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst
Source: Asian Journal of Chemistry
URL: [Link]
Title: Mechanisms of Organocatalytic Amidation and Trans-Esterification of Aromatic Esters As a Model for the Depolymerization of Poly(ethylene) Terephthalate
Source: The Journal of Physical Chemistry A
URL: [Link]
Title: Process for preparing aminobenzoate esters
Source: Google Patents
URL
Title: Process for preparing aminobenzoate esters
Source: Google Patents
URL
Application Notes & Protocols: A Comprehensive Guide to the Diazotization of Methyl 2-amino-4-(trifluoromethoxy)benzoate
Introduction: Strategic Importance and Chemical Rationale The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, converting a relatively inert amino group into a high...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance and Chemical Rationale
The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, converting a relatively inert amino group into a highly versatile diazonium salt. This process unlocks a vast array of subsequent functionalizations, making it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The subject of this guide, methyl 2-amino-4-(trifluoromethoxy)benzoate, is a valuable building block. Its diazotization product serves as a key intermediate for introducing diverse functionalities onto a benzene ring already bearing synthetically useful ester and trifluoromethoxy groups.
The trifluoromethoxy (-OCF3) group, in particular, is of significant interest in medicinal chemistry. It is often employed as a bioisostere for other groups, enhancing metabolic stability, increasing lipophilicity, and improving membrane permeability, all of which are critical pharmacokinetic properties for drug candidates.[4] The successful and safe diazotization of this substrate is therefore a critical first step in the synthesis of more complex, high-value molecules.
This document provides a detailed, field-proven protocol for the diazotization of methyl 2-amino-4-(trifluoromethoxy)benzoate. It elucidates the underlying chemical principles, outlines stringent safety measures, and offers practical guidance for researchers, scientists, and drug development professionals.
The Chemical Principle: Mechanism of Diazotization
The conversion of a primary aromatic amine to a diazonium salt proceeds via reaction with nitrous acid (HNO₂). Due to its instability, nitrous acid is generated in situ through the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][5]
The key reactive electrophile is the nitrosonium ion (NO⁺), which is formed upon protonation of nitrous acid by the strong acid.[5][6] The reaction mechanism involves several distinct steps:
N-Nitrosation: The nucleophilic amino group of the aniline derivative attacks the electrophilic nitrosonium ion.[6]
Proton Transfer: A series of proton transfers occurs, leading to the formation of an N-nitrosamine intermediate.
Dehydration: The intermediate is protonated at the oxygen atom, followed by the elimination of a water molecule to yield the final, resonance-stabilized aryldiazonium ion.[7]
The presence of electron-withdrawing groups, such as the methyl ester (-COOCH₃) and the trifluoromethoxy (-OCF₃) group on the aromatic ring, decreases the nucleophilicity of the amino group.[6] This can make the diazotization reaction more sluggish compared to anilines bearing electron-donating groups. Consequently, strict adherence to optimized reaction conditions, particularly acid concentration and temperature, is paramount for achieving complete conversion.
Caption: General mechanism of aromatic amine diazotization.
WARNING: Aryldiazonium salts are high-energy compounds. In their solid, dry state, they are notoriously unstable and can decompose explosively upon shock, friction, or heating.[1][8][9] The following safety protocols are mandatory and non-negotiable.
In Situ Use Only: This protocol is designed for the in situ generation and immediate consumption of the diazonium salt in solution. NEVER attempt to isolate the diazonium salt as a solid. [1][8]
Strict Temperature Control: The reaction is exothermic. Maintain the internal reaction temperature between 0 °C and 5 °C at all times using an ice-salt bath.[8][9][10] Temperatures above 5-10 °C can lead to rapid decomposition of the diazonium salt, resulting in the evolution of nitrogen gas and the formation of hazardous byproducts.[11]
Ventilation: The entire procedure must be conducted in a certified, high-performance chemical fume hood to prevent exposure to corrosive acid vapors and toxic nitrogen oxides (NOx) that may evolve.[1]
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (e.g., nitrile).
Stoichiometry and Quenching:
Use a slight excess of acid but only a stoichiometric amount of sodium nitrite to avoid residual unreacted nitrite.[8][10]
Always test for excess nitrous acid after the addition is complete using starch-iodide paper (a blue-black color indicates its presence).
Neutralize any excess nitrous acid with a quenching agent like sulfamic acid or urea before warming the reaction mixture or proceeding to the next step.[8][10]
Before workup or disposal, ensure any unreacted diazonium salt is quenched, for example, by adding a solution of hypophosphorous acid.[8][10]
Detailed Experimental Protocol
This protocol outlines the procedure for a 25 mmol scale reaction. Adjust quantities proportionally for different scales.
Place the magnetic stir bar into the 250 mL three-neck flask.
To the flask, add methyl 2-amino-4-(trifluoromethoxy)benzoate (5.88 g, 25.0 mmol) .
In the fume hood, add 40 mL of distilled water .
While stirring, slowly and carefully add 12.5 mL of concentrated hydrochloric acid . The amine will first dissolve to form its hydrochloride salt, which may then precipitate out of the solution as a fine, white slurry. This is normal.
Place the flask in the ice-salt bath and begin vigorous stirring. Cool the suspension until the internal temperature is stable between 0 °C and 5 °C .
B. Preparation of the Nitrite Solution
In a separate beaker, dissolve sodium nitrite (1.81 g, 26.25 mmol) in 20 mL of cold distilled water .
Cool this solution in a separate ice bath.
C. The Diazotization Reaction
Transfer the cold sodium nitrite solution to the dropping funnel and place it on the central neck of the reaction flask.
Begin adding the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension.
CRITICAL: Monitor the internal temperature continuously. The addition rate must be controlled to ensure the temperature never exceeds 5 °C .[8][10] This addition should take approximately 30-45 minutes.
Upon addition of the nitrite, the solid amine salt should gradually dissolve, yielding a clear, pale-yellow solution of the diazonium salt.
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the reaction is complete.
D. Testing and Quenching
Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid, which confirms the reaction is complete.
If the test is negative, add a few more drops of the nitrite solution and re-test after 5 minutes.
Once a persistent positive test is achieved, quench the excess nitrous acid by adding small portions of sulfamic acid until the starch-iodide test is negative.
E. Use of the Diazonium Salt Solution
The resulting solution of methyl 4-(trifluoromethoxy)-2-(methoxycarbonyl)benzenediazonium chloride is unstable and must be used immediately in the subsequent synthetic step (e.g., Sandmeyer reaction, azo coupling).[1]
Do not store the solution. Proceed directly to the next reaction while keeping the solution cold.
Caption: Workflow for the diazotization of methyl 2-amino-4-(trifluoromethoxy)benzoate.
Troubleshooting Guide
Observation / Problem
Plausible Cause(s)
Recommended Solution(s)
Amine hydrochloride does not fully dissolve after nitrite addition
1. Incomplete reaction. 2. Insufficient acid.
1. Continue stirring for another 15-20 min. If solids persist, add a small amount (~5%) more of the nitrite solution. 2. Ensure sufficient HCl was added initially.
Solution turns dark brown/red with vigorous gas evolution
Temperature has exceeded the stability limit (> 5-10 °C), causing decomposition.
1. Immediately improve cooling. 2. Slow the rate of nitrite addition significantly. 3. If decomposition is rampant, the reaction has likely failed and must be safely quenched and repeated.
Starch-iodide test remains negative after all nitrite is added
1. Insufficient sodium nitrite. 2. Error in weighing or concentration.
1. Prepare a small, fresh amount of nitrite solution and add it carefully until the test is positive.
Oily droplets or precipitate forms during reaction
The diazonium salt may be precipitating, which is highly hazardous.[8][10]
1. Add a small amount of cold water or the reaction acid to improve solubility. 2. Ensure vigorous stirring to prevent localized concentration.
Subsequent Transformations: The Synthetic Utility
The in situ generated diazonium salt is a powerful synthetic intermediate. It is most commonly used in Sandmeyer reactions to introduce a variety of substituents onto the aromatic ring.[13][14][15] This involves treating the cold diazonium salt solution with a copper(I) salt:
Copper(I) Chloride (CuCl): To synthesize methyl 2-chloro-4-(trifluoromethoxy)benzoate.
Copper(I) Bromide (CuBr): To synthesize methyl 2-bromo-4-(trifluoromethoxy)benzoate.
Copper(I) Cyanide (CuCN): To synthesize methyl 2-cyano-4-(trifluoromethoxy)benzoate.
Other important transformations include the Schiemann reaction for introducing fluorine (using HBF₄) and azo coupling reactions with activated aromatic compounds to form azo dyes.[3][14]
References
Chen, F., Fosu, S., & Yee, G. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 35(2), 155-160. [Link]
Chen, F., Fosu, S., & Yee, G. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
Andersen, H. K., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1072–1077. [Link]
Wikipedia contributors. (2022). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
Wang, F., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3241–3245. [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3369. [Link]
Simal, C., et al. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 16(23), 6048–6051. [Link]
Le, T., & May, J. A. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. The Journal of Organic Chemistry, 83(21), 13086–13092. [Link]
Unknown author. (n.d.). Supporting Information for A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation. [Link]
Topic: Preventing Decarboxylation During Hydrolysis of Fluorinated Anthranilates
This is a technical support guide designed for the Center for Advanced Organic Synthesis Support . Technical Support Center: Troubleshooting & Optimization Status: Active Ticket Type: Chemical Stability / Method Developm...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for the Center for Advanced Organic Synthesis Support .
Technical Support Center: Troubleshooting & Optimization
Status: Active
Ticket Type: Chemical Stability / Method Development
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Triage: Is it Decarboxylation?
Before altering your workflow, confirm that decarboxylation is the root cause of your yield loss. Fluorinated anthranilic acids (2-aminobenzoic acids) are notoriously unstable due to the unique electronic effects of the fluorine atom combined with the amino group.
Symptom Checklist:
Mass Spec: You observe a dominant peak at
(loss of ) or in the crude LC-MS.
NMR: Disappearance of the carboxyl carbon signal (~168-170 ppm) and appearance of a new aromatic proton signal (often upfield due to loss of the electron-withdrawing carboxyl group).
Physical: Gas evolution (bubbling) observed during acidification or heating, distinct from solvent boiling.
pH Sensitivity: Product vanishes upon lowering pH < 4.0.
The Mechanistic Root Cause
To prevent the problem, you must understand the enemy. Decarboxylation of anthranilates is not a simple thermal decomposition; it is often an acid-catalyzed bimolecular electrophilic substitution (
) .
Why Fluorine Makes It Worse:
Zwitterion Formation: The ortho-amino group facilitates the formation of a zwitterion (ammonium carboxylate).
Protonation at C1: The rate-determining step is the protonation of the ring carbon bearing the carboxylate (C1).
Fluorine Effect: While fluorine is electron-withdrawing (inductive effect,
), it also has electron-donating resonance (). If fluorine is para or ortho to the site of protonation (C1), it can stabilize the transition state or the intermediate sigma complex, accelerating loss. Furthermore, the strong effect can destabilize the ground-state carboxylate, lowering the activation energy for ejection.
Visualizing the Pathway
Figure 1: Mechanism of acid-catalyzed decarboxylation in anthranilates.[1] The "High Risk Zone" indicates where experimental control is critical.
Validated Protocols
Do not default to refluxing NaOH. Use the following tiered approach based on your substrate's sensitivity.
Method A: The "Lithium Effect" (Standard Optimization)
Best for: Moderately stable substrates where solubility is an issue.
Why it works: Lithium cations (
) are hard Lewis acids that coordinate tightly with the carbonyl oxygen.[2] This coordination increases the electrophilicity of the ester carbonyl, allowing hydrolysis to proceed at lower temperatures than or . Additionally, stabilizes the tetrahedral intermediate.[2]
Protocol:
Dissolve ester (1.0 equiv) in THF (not MeOH, to avoid transesterification equilibrium).
Add LiOH·H₂O (1.2–1.5 equiv) dissolved in minimum water.
Crucial: Stir at room temperature . Do not heat.
Monitor by TLC/LC-MS.
Workup (The Trap): Do NOT acidify to pH 1-2. Carefully adjust pH to ~5-6 using mild acid (e.g., 1M citric acid or acetic acid) at
. If the product precipitates, filter immediately. If not, extract rapidly with EtOAc.
Method B: Anhydrous Hydrolysis (TMSOK)
Best for: Highly sensitive fluorinated substrates prone to rapid decarboxylation in water/acid.
Why it works: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous hydroxide (
) equivalent. It cleaves the ester in organic solvent (THF) without introducing water, preventing the formation of the zwitterion species that leads to decarboxylation.
Protocol:
Dissolve ester (1.0 equiv) in anhydrous THF or DCM .
Add TMSOK (1.1–2.0 equiv) as a solid or THF solution.
Stir at room temperature (reaction is often rapid, < 2 hours).
Isolation: The product precipitates as the potassium salt. Filter the salt directly.
Technical Note: Isolating the salt avoids the acidification step entirely. The potassium salt is stable; the free acid is not.
Method C: Enzymatic Hydrolysis
Best for: Substrates with other sensitive functional groups or when optical purity must be maintained.
Why it works: Lipases operate at neutral pH (7.0) and ambient temperature, completely bypassing the thermal and acidic triggers for decarboxylation.
Protocol:
Suspend ester in Phosphate Buffer (pH 7.0) with 10% DMSO or MTBE as co-solvent.
Workup: Extract at neutral pH. If the acid is water-soluble, lyophilize the buffer (desalting may be required).
Comparative Data: Selecting Your Reagent
Feature
LiOH (Method A)
TMSOK (Method B)
Enzymatic (Method C)
NaOH/Reflux (Legacy)
Reaction pH
>12 (Local)
N/A (Anhydrous)
7.0 (Neutral)
>13
Temperature
Water Content
High
Zero
High
High
Risk of Decarboxylation
Moderate
Lowest
Low
Highest
Product Form
Free Acid (requires workup)
Potassium Salt (precipitate)
Free Acid/Salt
Decomposed Aniline
Troubleshooting & FAQs
Q: I followed Method A, but my product decarboxylated during the workup. What went wrong?A: You likely over-acidified. Fluorinated anthranilates have pKa values often lower than benzoic acid (approx 3.0–4.0). If you drop the pH to 1.0 using HCl, you force the protonation of the amino group and the carboxylate, driving the zwitterion equilibrium toward the decarboxylation transition state.
Fix: Stop acidification at pH 5.0. Use a buffer (Phosphate/Citrate) rather than strong mineral acid.
Q: Can I use Krapcho conditions (LiCl/DMSO/Heat) to hydrolyze?A:Absolutely not. Krapcho conditions are designed specifically to promote decarboxylation of beta-keto esters. While anthranilates are different, the high heat (
) involved in Krapcho protocols will instantly destroy your fluorinated anthranilic acid.
Q: My ester is sterically hindered (e.g., ortho-fluorine and ortho-methyl). LiOH is too slow.A: Switch to TMSOK in THF (Method B). The naked silanolate anion is a more potent nucleophile in organic media than hydrated hydroxide is in water, overcoming steric bulk without requiring heat.
Q: How do I store the isolated fluorinated anthranilic acid?A: Do not store it as the free acid if possible. Convert it immediately to a stable salt (Sodium or Lithium) or use it in the next step (e.g., amide coupling) in situ. If you must store it, keep it at
under argon.
Decision Workflow
Use this logic flow to determine the safest experimental path for your specific molecule.
Figure 2: Decision tree for selecting the hydrolysis strategy based on substrate stability.
References
Mechanism of Decarboxylation: Dunn, G. E., et al. "The Decarboxylation of Anthranilic Acid." Canadian Journal of Chemistry, vol. 48, no. 10, 1970, pp. 1629-1637. Link
Lithium Hydroxide Specificity: Otera, J. "Transesterification." Chemical Reviews, vol. 93, no. 4, 1993, pp. 1449–1470. (Describes cation acceleration effects). Link
TMSOK Anhydrous Hydrolysis: Laganis, E. D., and Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for O-2 or HO-." Tetrahedron Letters, vol. 25, no. 51, 1984, pp. 5831-5834. Link
Enzymatic Hydrolysis: Sih, C. J., et al. "Biochemical Transformations of Useful Prostaglandin Synthons." Journal of the American Chemical Society, vol. 97, no. 4, 1975, pp. 857-865. (Foundational work on lipase specificity for esters). Link
Fluorine Effects on Stability: O'Hagan, D. "Understanding Organofluorine Chemistry." Chemical Society Reviews, vol. 37, 2008, pp. 308-319. Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: OCF3-CYC-001
Status: Open
Topic: Minimizing Side Reactions & Optimizing Yield
Assigned Specialist: Senior Application Scientist
Executive Summary
The cyclization of 4-(trifluoromethoxy)anthranilates (methyl or ethyl esters of 2-amino-4-(trifluoromethoxy)benzoic acid) to form 7-(trifluoromethoxy)quinazolin-4(3H)-ones presents a unique set of challenges compared to unsubstituted anthranilates.
The core difficulty lies in the electronic duality of the -OCF
group. While it is chemically stable, its strong electron-withdrawing inductive effect () significantly reduces the nucleophilicity of the aniline nitrogen. This raises the activation energy for the initial attack on the cyclizing agent (e.g., formamide, orthoesters), leading to stalled intermediates and competitive hydrolysis .
This guide provides a self-validating troubleshooting workflow to diagnose and resolve these specific kinetic and thermodynamic bottlenecks.
Module 1: The "Stalled Intermediate" Phenomenon
User Report
"My reaction conversion is high, but I am isolating a product with the correct mass for the intermediate amide (N-formyl or N-acyl), not the cyclized quinazolinone."
Root Cause Analysis
The -OCF
substituent at the 4-position (meta to the amine) exerts a deactivating effect. In the standard Niementowski reaction or its variants, the reaction proceeds in two steps:
Acylation: The aniline nitrogen attacks the electrophile (e.g., formamide).
Dehydration/Cyclization: The amide nitrogen attacks the ester carbonyl to close the ring.
The Failure Mode: The -OCF
group reduces the electron density on the amide nitrogen in the intermediate, making the second step (ring closure) the rate-limiting step. If the temperature is insufficient, the reaction arrests at the acyclic intermediate.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Temperature
>160°C (Internal)
The energy barrier for the attack of the deactivated amide on the ester is high. Standard reflux in ethanol/methanol is insufficient.
Solvent
DMSO, DMAc, or Diphenyl ether
High-boiling polar aprotic solvents stabilize the polar transition state while allowing temperatures necessary to overcome the activation barrier.
Microwave
150-180°C (15-30 min)
Microwave irradiation provides rapid, uniform heating that often forces the difficult dehydration step more effectively than thermal convection.
Water Scavenger
HMDS (Hexamethyldisilazane)
Adding HMDS acts as a dehydrating agent, driving the equilibrium toward the cyclized product (Le Chatelier’s principle).
Pathway Visualization
The following diagram illustrates the critical energy barrier introduced by the -OCF
group.
Caption: The "Stalled Intermediate" bottleneck. The red arrow indicates the rate-limiting step caused by electron withdrawal of the OCF3 group.
Module 2: Competitive Hydrolysis (Ester Cleavage)
User Report
"I am losing my ester starting material. NMR shows the formation of 4-(trifluoromethoxy)anthranilic acid instead of the quinazolinone."
Root Cause Analysis
This is a competitive nucleophilic attack . If the reaction medium contains water (even atmospheric moisture) and the aniline is deactivated (slow to react), the hydroxide or water molecule becomes a competitive nucleophile against the ester carbonyl. This is exacerbated by using basic conditions (e.g., ammonia/ammonium acetate) which can catalyze saponification.
Self-Validating Control System
To ensure this side reaction is impossible, adopt the "Anhydrous-Acidic" Protocol :
Reagent Switch: Replace aqueous ammonia or ammonium acetate with Ammonium Formate or Formamidine Acetate .
Solvent Drying: Use molecular sieves (3Å or 4Å) in the reaction vessel.
Acid Catalysis: Use a Lewis Acid (e.g.,
or ) or a Brønsted acid (-TSA). Acid catalysis activates the electrophile (formamide/orthoester) without promoting ester hydrolysis as aggressively as base catalysis.
Diagnostic FAQ
Q: Can I use ethanol as a solvent?A:Avoid if possible. Ethanol limits your maximum temperature to ~78°C. For 4-OCF
substrates, this is often below the activation energy for ring closure, leading to long reaction times that favor hydrolysis. Use 2-methoxyethanol (bp 124°C) or diglyme (bp 162°C) instead.
Q: My product is oiling out. Is this the hydrolysis product?A: Likely not. The hydrolysis product (acid) is usually a high-melting solid. An oil often indicates the intermediate amide (see Module 1) or oligomers. Check the IR spectrum:
~1680 cm
(Broad): Carboxylic acid (Hydrolysis).
~1660 + 3300 cm
: Amide intermediate.
~1600-1620 cm
(Strong): Quinazolinone C=N / C=O.
Module 3: Purification & Isolation Strategy
The lipophilicity of the -OCF
group (Hansch value = 1.[1]04) significantly alters solubility compared to standard anthranilates. Standard aqueous workups often fail because the product does not precipitate easily from organic solvents.
Solubility-Based Isolation Protocol
Step
Action
Mechanism
1. Quench
Pour reaction mixture into ice-cold 5% NaHCO .
Neutralizes acid catalysts; keeps any hydrolyzed acid byproduct in the aqueous phase (as the salt).
2. Extraction
Extract with Ethyl Acetate/Hexanes (1:1) .
The 7-OCF quinazolinone is highly lipophilic and will partition into the organic phase. Unreacted formamide/urea remains in water.
3. Wash
Wash organic layer with 0.1 M HCl .
Removes unreacted aniline starting material (protonates the amine).
4. Crystallization
Evaporate and recrystallize from Acetonitrile or Isopropanol .
Avoid methanol; OCF compounds often form oils in methanol. Acetonitrile offers better crystal growth for fluorinated aromatics.
Summary of Optimized Conditions
For the synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one from methyl 2-amino-4-(trifluoromethoxy)benzoate:
Reagents: Formamidine Acetate (1.5 equiv) or Formamide (5 equiv).
Solvent: 2-Methoxyethanol or DMF.
Catalyst: Acetic Acid (cat.) or
-TSA (cat.).
Conditions: Microwave (160°C, 20 min) OR Reflux (130°C+, 12 hours).
Key Precaution: Strictly anhydrous conditions to prevent ester hydrolysis.
References
BenchChem. (2025).[2] Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Retrieved from
Phakodee, W., et al. (2022). "Recent advances and prospects in the organocatalytic synthesis of quinazolinones." Frontiers in Chemistry. Retrieved from
Tokalı, F. S., et al. (2024).[3] "A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies." Chemical Biology & Drug Design. Retrieved from
Togni, A., et al. (2016). "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments. Retrieved from
Leroux, F., et al. (2015). "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." Angewandte Chemie. Retrieved from
Technical Guide: Overcoming Steric & Electronic Barriers in 4-Substituted Anthranilate Reactions
The following technical guide addresses the challenges of working with 4-substituted anthranilates, specifically focusing on the synthesis of quinazolinones and related heterocycles where "steric hindrance" is often cite...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the challenges of working with 4-substituted anthranilates, specifically focusing on the synthesis of quinazolinones and related heterocycles where "steric hindrance" is often cited as the failure mode.
[1][2]
Diagnostic Triage: Is it Sterics or Electronics?
Before modifying your protocol, you must validate the "steric" diagnosis.[1] In anthranilic acid (2-aminobenzoic acid), the 4-position is para to the carboxylic acid (C1) and meta to the amine (C2).[2][1]
The Paradox: A substituent at the 4-position is geometrically remote from the reaction centers (C1 and C2). If you are observing low reactivity, it is rarely due to direct steric clash from the 4-substituent itself.[2] Instead, you are likely facing one of three scenarios:
Scenario
Symptom
Root Cause
A. Electronic Deactivation
Reaction is slow; starting material remains.[2][1]
Electronic Effect: A 4-substituent (e.g., -NO₂, -CF₃) electronically deactivates the N-nucleophile (meta-effect) or the Carbonyl-electrophile (para-effect).[2]
B. The "Product" Confusion
You are trying to substitute the 4-position of a quinazoline.
Nomenclature: You are reacting a quinazolinone to make a 4-anilinoquinazoline. The "4-position" here is the former carbonyl, which is sterically sensitive.
C. The "Partner" Clash
Cyclization fails with bulky amines.
Incoming Sterics: The 4-substituent on the anthranilate is fine, but the incoming amine (e.g., 2,6-dimethylaniline) cannot access the benzoxazinone intermediate.
The Benzoxazinone Gateway: Troubleshooting Cyclization
The most common workflow involves cyclizing the anthranilate to a benzoxazinone (the "anhydride equivalent") before reacting with an amine to form a quinazolinone. This is where most "steric" failures occur.[2]
The Mechanism & Bottleneck
The reaction proceeds via an N-acyl anthranil (benzoxazinone). If your 4-substituent is electron-withdrawing (e.g., 4-Cl, 4-NO₂), it decreases the nucleophilicity of the amine nitrogen, making the initial acylation step sluggish.[2]
Visualization: The Reaction Pathway
The following diagram illustrates the critical "Steric Gate" where the reaction often stalls.
Caption: The conversion of N-acyl intermediate to Benzoxazinone is the primary bottleneck. If the incoming amine is bulky, the second step (Benzox -> Product) becomes the limiting factor.
Protocol: High-Efficiency Activation (The "Chemical Sledgehammer")
If thermal dehydration (refluxing in acetic anhydride) fails due to pseudo-steric (electronic) deactivation, use Chemical Activation .[1] This method bypasses the high activation energy barrier.
Method: Vilsmeier-Haack Type Activation
This protocol uses thionyl chloride or phosphoryl chloride to create a highly reactive imidoyl chloride intermediate, forcing cyclization even with deactivated 4-substituted anthranilates.[2][1]
Preparation: Suspend the 4-substituted anthranilic acid in dry toluene (0.5 M concentration).
Activation: Add SOCl₂ dropwise at room temperature.
Critical Step: Add catalytic DMF.[2] This forms the Vilsmeier reagent in situ, which is far more reactive than SOCl₂ alone.
Reflux: Heat to reflux for 2-3 hours. The suspension should clear as the acid chloride/sulfinylamine forms.
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure. Do not skip this. Residual SOCl₂ will destroy your incoming amine.[2]
Cyclization/Amination: Redissolve the residue (now the isatoic anhydride equivalent or imidoyl chloride) in dry THF or DMF. Add your amine (1.1 equiv) and a base (TEA or DIPEA, 2.0 equiv).
Result: This drives the reaction through a kinetic pathway that is less sensitive to the electronic deactivation of the 4-substituent.[1]
Addressing True Steric Hindrance (The "Nucleophilic Wall")
If your failure occurs during the reaction of the Benzoxazinone with a Bulky Amine (e.g., 2,6-disubstituted aniline), you are facing true steric hindrance.[1] The "roof" of the benzoxazinone binding pocket is blocked.
Solution: Lewis Acid Catalysis
Standard thermal heating is often insufficient for bulky amines.[2][1] Use a Lewis Acid to activate the carbonyl of the benzoxazinone.
Sc(OTf)₃ (Scandium Triflate): 5 mol%.[2] Works well in aqueous/organic mixtures.[2]
Protocol Adjustment:
Generate the Benzoxazinone as usual.
Add the bulky amine and 10 mol% Zn(OTf)₂ in Toluene.
Microwave Irradiation: Heat to 120-140°C for 20-40 minutes.
Why: Microwave heating provides direct kinetic energy to the polar transition state, helping overcome the steric rotational barrier that conventional heating cannot surmount.[1]
Data & Comparison of Methods
The following table summarizes yields for the reaction of 4-chloroanthranilic acid (electronically deactivated) with 2,6-dimethylaniline (sterically hindered).
Method
Reagents
Conditions
Yield (%)
Notes
Thermal (Standard)
Ac₂O, then Amine
Reflux (110°C), 12h
< 25%
Incomplete cyclization; amine failed to attack.[2][1]
Method A (Chemical)
SOCl₂/DMF, then Amine
Reflux/RT, 4h
65%
Improved activation; still slow with bulky amine.[1]
Method B (Lewis Acid)
Benzoxazinone + Zn(OTf)₂
MW (140°C), 30 min
88%
Recommended. Overcomes both electronic and steric barriers.[1]
Frequently Asked Questions (FAQs)
Q: I am trying to make a 4-chloroquinazoline from 4-methylanthranilic acid. Why is the chlorination failing?A: Check your numbering. If you start with 4-methylanthranilic acid, the methyl group ends up at the 7-position of the quinazolinone. The carbonyl you are trying to chlorinate (with POCl₃) is at the heterocyclic 4-position. If this step fails, it is not due to the methyl group. It is likely due to wet POCl₃ or insufficient base catalysis (use N,N-dimethylaniline).[2]
Q: My 4-substituted anthranilate is not dissolving in acetic anhydride.A: 4-substituted anthranilates (especially 4-halo) have high crystal lattice energy.[2][1] Do not rely on solubility for reaction.[2] The reaction is heterogeneous. As the N-acetylation proceeds, the product will eventually dissolve or form a different precipitate. Use mechanical stirring (overhead stirrer) rather than a magnetic bar if the slurry is thick.
Q: Can I use HMDS (Hexamethyldisilazane) instead of acetic anhydride?A: Yes. HMDS/Iodine is an excellent method for "sterically difficult" anthranilate cyclizations.[2] It silylates the acid and amine, temporarily removing hydrogen bonding networks that prevent reaction, then drives cyclization via a silyl-intermediate.[2]
References
Electronic Effects in Anthranil Reactivity: Errede, L. A., McBrady, J. J., & Oien, H. T. (1977).[1] Acylanthranils.[2] 4. The effect of steric hindrance on selectivity in the reaction of amines with acetylanthranil. Journal of Organic Chemistry.[1] Link[2]
Microwave Synthesis of Quinazolinones: Connolly, D. J., et al. (2005).[1] Microwave-assisted synthesis of quinazolinones.[2] Tetrahedron Letters.[2][1] Link[2]
Lewis Acid Catalysis for Steric Amines: Wang, L., et al. (2013).[1] Zn(OTf)2-catalyzed synthesis of 4(3H)-quinazolinones from anthranilic acid and amines.[2][1] Synthesis.[2][1][3][4][5][6][7][8] Link
Vilsmeier Activation Protocol: Rajput, A. P., & Girase, P. D. (2012).[1] One-pot synthesis of 4(3H)-quinazolinones using Vilsmeier-Haack reagent.[2] International Journal of Pharmacy and Pharmaceutical Sciences.[1] Link
HMDS Mediated Cyclization: Wang, G., et al. (2008).[1] Efficient One-Pot Synthesis of 4(3H)-Quinazolinones Promoted by Combined Hexamethyldisilazane and Iodine.[2][1] Journal of Combinatorial Chemistry.[1] Link[2]
Removing unreacted starting materials from trifluoromethoxy benzoate synthesis
Welcome to the technical support guide for the synthesis and purification of trifluoromethoxy benzoates. This document is designed for researchers, chemists, and drug development professionals who are working with these...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and purification of trifluoromethoxy benzoates. This document is designed for researchers, chemists, and drug development professionals who are working with these valuable compounds. The trifluoromethoxy (–OCF₃) group is a critical structural motif in modern pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of trifluoromethoxy benzoates can present purification challenges, particularly in the removal of unreacted starting materials and byproducts.
This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common purification issues and ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude trifluoromethoxy benzoate product?
A1: Impurities are typically remnants of the synthetic route employed. The most common classes include:
Unreacted Starting Materials: This can include the parent phenol, aryl halide, or benzoic acid derivative that was subjected to trifluoromethoxylation.
Excess Reagents: Depending on the method, you may have residual trifluoromethoxylation reagents, coupling partners (e.g., aryl stannanes), or precursors like benzoyl halides.[1]
Catalysts and Additives: Phase-transfer catalysts like 18-crown-6 or metal salts (e.g., KF, AgF) are often used and may need to be removed.[1]
Reaction Byproducts: These can include compounds from side reactions, such as the hydrolysis of your starting materials or product, or undesired coupled products like o-dichloroarenes if using specific halogenating conditions.[1][3]
Q2: What is the first analytical step I should take to assess the purity of my crude product?
A2: Before attempting any purification, it is crucial to obtain a baseline analysis of your crude reaction mixture. A combination of the following techniques is recommended:
¹⁹F NMR Spectroscopy: This is the most direct method to observe fluorine-containing species. It allows you to quickly identify your desired -OCF₃ product and differentiate it from other fluorinated impurities or starting materials. Yields can often be determined using an internal standard.[1]
¹H NMR Spectroscopy: Provides a complete picture of all proton-containing species, allowing you to identify and quantify unreacted starting materials and non-fluorinated byproducts.
Thin-Layer Chromatography (TLC): A rapid and inexpensive way to visualize the number of components in your mixture and to begin developing a solvent system for column chromatography.
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of your product and provides a more sensitive profile of impurities than TLC or NMR alone.[4]
Q3: Can I use a simple aqueous workup to purify my product?
A3: An aqueous workup is an essential first step but is rarely sufficient for achieving high purity on its own. It is highly effective for removing water-soluble inorganic salts (like KF) and highly polar additives. Incorporating a mild basic wash (e.g., with NaHCO₃ solution) can effectively remove acidic impurities. However, unreacted starting materials that are organic and have low water solubility will remain in the organic layer with your product, necessitating further purification steps like chromatography or crystallization.[5][6]
This section addresses specific purification challenges you may encounter during your experiments.
Issue 1: My crude NMR spectrum shows a significant amount of the unreacted parent phenol or benzoic acid.
Underlying Principle: Phenols and carboxylic acids are acidic. This property can be exploited to separate them from your neutral trifluoromethoxy benzoate ester product through a chemically active extraction.
Recommended Solution: Acid-Base Extraction
A wash with a mild aqueous base will deprotonate the acidic starting materials, forming their corresponding water-soluble salts (a phenoxide or carboxylate). These salts will partition into the aqueous layer, while your neutral ester product remains in the organic layer.
Why a mild base? Using a strong base like sodium hydroxide (NaOH) risks saponification (hydrolysis) of your desired ester product. Saturated sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution is generally sufficient to remove most phenolic and carboxylic acid impurities without significantly degrading the product.[5][6]
See Protocol 1 for a detailed step-by-step procedure.
Issue 2: I am struggling to remove a non-polar starting material, such as an aryl halide or an unactivated arene.
Underlying Principle: When both the desired product and the impurity are non-polar and neutral, acid-base extraction is ineffective. Separation must be achieved based on other differences in physical properties, most commonly polarity.
Recommended Solution: Flash Column Chromatography
This is the most powerful and common technique for separating organic compounds with similar functional groups but different polarities. The key is to develop an appropriate solvent system.
Causality of Solvent Selection: Start by using TLC to test various solvent systems. A good system will show clear separation between the spot corresponding to your product and the impurity. Typically, a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is used. The trifluoromethoxy benzoate product is generally more polar than a simple aryl halide starting material, meaning it will have a lower Rf value on the TLC plate and will elute later from the column.
See Protocol 2 for a general guide to flash chromatography.
Issue 3: How do I effectively remove crown ether catalysts (e.g., 18-crown-6) used in the reaction?
Underlying Principle: Crown ethers are cyclic polyethers that are moderately polar and have some solubility in both organic solvents and water, which can make them difficult to remove completely with a simple aqueous wash.
Recommended Solution: A Multi-Step Approach
Repeated Aqueous Washes: Begin by washing the organic layer multiple times (3-5x) with water or brine. This will remove the bulk of the crown ether.
Solvent Precipitation: If your product is a solid, you may be able to precipitate it from a solvent in which the crown ether is soluble (e.g., by adding a non-polar solvent like hexanes to a solution in a more polar solvent).
Flash Column Chromatography: This is often the most definitive method. Crown ethers tend to be quite polar and will stick to a silica gel column, allowing your less polar product to elute first. A gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.
Visualized Purification Workflow & Data
A logical workflow is critical for efficient and effective purification. The following diagram outlines a standard sequence for moving from a crude reaction mixture to a pure, verified product.
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Amino and Ester Bands in Fluorinated Benzoates
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Fluorinated...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Fluorinated benzoates, a class of compounds with significant applications due to their unique physicochemical properties, present a fascinating case for spectroscopic analysis. The introduction of fluorine atoms and the presence of amino and ester functional groups create a complex vibrational profile. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral features of these moieties, offering experimental insights and data-driven interpretations to aid in your research.
The Foundational Role of FTIR in Analyzing Substituted Aromatics
FTIR spectroscopy is an indispensable tool for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, we can deduce the presence of specific bonds based on their characteristic vibrational frequencies. In the context of fluorinated benzoates, we are particularly interested in the stretching and bending vibrations of the amino (–NH2), ester (–COOR), and carbon-fluorine (C–F) bonds. The electronic environment of the benzene ring, influenced by these substituents, further modulates these frequencies.
Deciphering the Spectrum: A Tale of Three Functional Groups
The Amino Group: A Clear Indicator of Presence and Type
The amino group's N–H stretching vibrations are typically observed in the 3550–3060 cm⁻¹ region. A key diagnostic feature is the number of bands present, which allows for the differentiation between primary, secondary, and tertiary amines.[1][2][3]
Primary Amines (–NH₂): These exhibit two distinct bands: an asymmetric stretching vibration at a higher frequency (typically 3400–3300 cm⁻¹) and a symmetric stretching vibration at a lower frequency (3330–3250 cm⁻¹).[2] The presence of two peaks is a definitive marker for a primary amine. Additionally, a characteristic N–H bending (scissoring) vibration appears in the 1650–1580 cm⁻¹ range.[2]
Secondary Amines (–NHR): Having only one N-H bond, secondary amines show a single, weaker stretching band between 3350–3310 cm⁻¹.[2]
Tertiary Amines (–NR₂): Lacking an N–H bond, tertiary amines do not exhibit stretching vibrations in this region, making their identification by this feature straightforward.[1][2]
In aromatic amines, the C–N stretching vibration is typically found in the 1335–1250 cm⁻¹ range.[2]
The Ester Group: A Strong and Informative Carbonyl Signal
The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption, which is one of the most intense bands in the IR spectrum.[4] Its position is sensitive to the electronic environment.
Aliphatic Esters: The C=O stretch typically appears in the 1750–1735 cm⁻¹ range.[5][6]
α,β-Unsaturated and Aromatic Esters: Conjugation with a double bond or an aromatic ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering its stretching frequency to the 1730–1715 cm⁻¹ range.[4][5][6]
In addition to the carbonyl stretch, esters also display two characteristic C–O stretching vibrations in the 1300–1000 cm⁻¹ region, often referred to as the "asymmetric" and "symmetric" C–O stretches.[5][7]
The Influence of Fluorine: A Shift in the Spectrum
The high electronegativity of fluorine significantly influences the vibrational frequencies of neighboring bonds. The C–F bond itself gives rise to a strong absorption in the 1360–1000 cm⁻¹ region.[8] This broad range is due to the sensitivity of the C–F stretching frequency to the surrounding molecular structure.[8]
Inductive Effect: Fluorine's strong electron-withdrawing inductive effect can increase the force constant of adjacent bonds, leading to a shift to higher wavenumbers (a "blue shift"). For instance, fluorination on the benzene ring can influence the C=O stretching frequency of the ester group.
Resonance Effect: Fluorine can also participate in resonance, donating electron density to the aromatic ring. The interplay between the inductive and resonance effects determines the net electronic influence and the resulting spectral shifts.
Spectral Crowding: The strong C–F absorption bands can sometimes overlap with other important vibrations in the fingerprint region, such as the C–O stretches of the ester group, making spectral interpretation more challenging.[8][9]
Comparative Spectral Data of Fluorinated Benzoates
To illustrate these principles, the following table summarizes the expected FTIR absorption ranges for key functional groups in hypothetical fluorinated aminobenzoate derivatives.
The quality of an FTIR spectrum is highly dependent on proper sample preparation. For solid samples like fluorinated benzoates, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[11][12]
Method 1: KBr Pellet Preparation
This traditional transmission method provides high-quality spectra when executed correctly.
Step-by-Step Protocol:
Sample Grinding: Finely grind approximately 1-2 mg of the solid fluorinated benzoate sample using an agate mortar and pestle.[11]
Mixing with KBr: Add about 100-200 mg of dry, infrared-grade KBr powder to the mortar and mix thoroughly with the sample.[11]
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[11]
Background Collection: Place an empty sample holder in the FTIR spectrometer and collect a background spectrum.
Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample spectrum.
Causality: The KBr acts as an infrared-transparent matrix, allowing the IR beam to pass through the sample.[11] Fine grinding is crucial to minimize light scattering, which can distort the spectrum.[12]
Method 2: Attenuated Total Reflectance (ATR)
ATR is a popular alternative that requires minimal sample preparation.[12][13]
Step-by-Step Protocol:
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[11]
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[11]
Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[11]
Sample Analysis: Acquire the sample spectrum.
Causality: The IR beam undergoes total internal reflection within the ATR crystal. An evanescent wave penetrates a small distance into the sample, and the absorption of this wave is measured.[12] Good contact is essential for a strong signal.
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the interplay of structural features with spectral output, the following diagrams are provided.
Caption: Experimental workflow for FTIR analysis of solid samples.
Caption: Correlation of molecular structure to FTIR spectral features.
Conclusion
The FTIR spectral analysis of fluorinated benzoates is a nuanced process that requires a solid understanding of group frequencies and the electronic effects of substituents. By carefully preparing samples and systematically analyzing the characteristic bands of the amino, ester, and C–F groups, researchers can gain valuable insights into the molecular structure of these important compounds. This guide provides a framework for this analysis, combining theoretical principles with practical experimental protocols to empower your research and development efforts.
References
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]
IR Spectroscopy Tutorial: Esters. Available at: [Link]
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023-12-25). Available at: [Link]
Sample preparation for FT-IR. Available at: [Link]
Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. (2024-12-05). Available at: [Link]
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020-05-30). Available at: [Link]
Carbon–fluorine bond - Wikipedia. Available at: [Link]
Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters | The Journal of Chemical Physics | AIP Publishing. (2024-05-30). Available at: [Link]
(PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques - ResearchGate. Available at: [Link]
15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
The activating effect of fluorine in electrophilic aromatic substitution - ACS Publications. Available at: [Link]
The Strength of Weak Interactions: Aromatic Fluorine in Drug Design - PubMed. Available at: [Link]
The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. Available at: [Link]
Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC. (2021-06-30). Available at: [Link]
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (2016-08-08). Available at: [Link]
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024-09-30). Available at: [Link]
DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. Available at: [Link]
The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. Available at: [Link]
Technical Guide: Mass Spectrometry Profiling of Methyl 2-amino-4-(trifluoromethoxy)benzoate
Topic: Mass Spectrometry Fragmentation Patterns of Methyl 2-amino-4-(trifluoromethoxy)benzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of Methyl 2-amino-4-(trifluoromethoxy)benzoate
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Pharmacophore Context
Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS: 61500-87-6) represents a critical anthranilate scaffold in medicinal chemistry. The 2-amino (anthranilic) core serves as a precursor for quinazolinone kinase inhibitors, while the 4-trifluoromethoxy (
) substituent modulates lipophilicity and metabolic stability without significantly altering steric bulk compared to a methoxy group.
For drug development professionals, precise structural confirmation of this intermediate is non-trivial due to the "Ortho Effect"—a specific fragmentation phenomenon driven by the interaction between the amine and ester groups. This guide compares the fragmentation dynamics of this compound using Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing a validated roadmap for impurity profiling and metabolite identification.
Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice of ionization technique fundamentally alters the observed fragmentation landscape.[1] The table below contrasts the diagnostic utility of each method for this specific anthranilate derivative.
Table 1: Ionization Mode Performance Comparison
Feature
Method A: EI-GC-MS (70 eV)
Method B: ESI-QTOF-MS (Positive Mode)
Primary Ion Species
Radical Cation ()
Protonated Molecule ()
Base Peak
Often (Ortho Effect)
(Intact Parent)
Energy Regime
Hard Ionization (High internal energy)
Soft Ionization (Low internal energy)
Diagnostic Focus
Structural Fingerprinting & Library Matching
Exact Mass & Precursor-Product Relationships
OCF3 Stability
Moderate (Fragmentation of observed)
High (Remains intact unless high CE applied)
Key Application
Raw material purity (GC amenable)
Metabolite ID & Biological matrices (LC amenable)
Deep Dive: Fragmentation Mechanisms[2]
The "Ortho Effect" (EI Dominant)
In Electron Ionization, the proximity of the 2-amino group to the 1-methoxycarbonyl group triggers a specific rearrangement.
Mechanism: A hydrogen atom transfers from the amino group (
) to the methoxy oxygen of the ester.
Result: Elimination of a neutral methanol molecule (
, 32 Da).
Significance: This pathway is suppressed in meta and para isomers, making it the definitive diagnostic for the 2-amino substitution pattern.
The Trifluoromethoxy Signature
Unlike a standard methoxy (
) group, the group is electron-withdrawing and chemically robust.
Mass Defect: The three fluorine atoms introduce a negative mass defect, distinguishing this moiety from hydrocarbon interferences in High-Resolution MS (HRMS).
Fragmentation: Under high collision energy (CID), the
group typically undergoes -cleavage to lose the radical (69 Da) or eliminates (66 Da) via rearrangement.
Comparative Analog Analysis
To validate the
signature, we compare it with its non-fluorinated analog: Methyl 2-amino-4-methoxybenzoate .
Fragment Loss
Methyl 2-amino-4-(trifluoromethoxy)benzoate
Methyl 2-amino-4-methoxybenzoate (Analog)
Mechanistic Insight
Parent Ion
54 Da shift due to vs .
Loss of MeOH
Observed (Ortho Effect)
Observed (Ortho Effect)
Confirms scaffold identity (anthranilate).
Loss of substituent
Loss of or (High Energy)
Loss of (Easy)
bond is stronger; loses methyl easily.
Visualization of Fragmentation Pathways[3][4][5][6][7]
The following diagram illustrates the competing fragmentation pathways, highlighting the critical "Ortho Effect" pathway that distinguishes this isomer.
Caption: Fig 1.[2] Mechanistic pathway showing the diagnostic loss of methanol driven by the ortho-amino group, contrasting with direct substituent cleavage.
To replicate these results for impurity profiling or metabolite identification, follow this self-validating protocol.
Sample Preparation
Stock Solution: Dissolve 1 mg of Methyl 2-amino-4-(trifluoromethoxy)benzoate in 1 mL of HPLC-grade Methanol.
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid). Note: Formic acid is crucial for protonation in ESI.
LC-MS Conditions (Q-TOF)
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes. Rationale: The lipophilic -OCF3 group requires high organic content for elution.
Ionization: ESI Positive Mode (
).
Collision Energy (CE): Ramp 10–40 eV. Rationale: Low CE preserves the parent; High CE reveals the fluorine loss.
Workflow Diagram
Caption: Fig 2. Step-by-step LC-MS/MS workflow for isolating and fragmenting the target anthranilate.
References
Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom, 13(2), 83-94.[3] Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Ortho Effect mechanisms).
Fu, X., et al. (2016). Fragmentation mechanisms of trifluoromethoxy-substituted aromatic compounds in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. (General reference for OCF3 behavior).
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Anthranilic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Link
A Comparative Guide to the HPLC Retention Behavior of Methyl and Ethyl 2-amino-4-(trifluoromethoxy)benzoate
In the landscape of pharmaceutical and chemical research, the precise analysis and separation of structurally similar compounds are paramount for ensuring purity, monitoring reactions, and characterizing novel chemical e...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and chemical research, the precise analysis and separation of structurally similar compounds are paramount for ensuring purity, monitoring reactions, and characterizing novel chemical entities. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of two closely related aromatic amines: methyl 2-amino-4-(trifluoromethoxy)benzoate and ethyl 2-amino-4-(trifluoromethoxy)benzoate. We will delve into the theoretical underpinnings of their chromatographic behavior, present a detailed experimental protocol for their separation, and discuss the anticipated results based on fundamental principles of reversed-phase chromatography.
Introduction: The Significance of Alkyl Chain Length in Chromatography
Methyl and ethyl 2-amino-4-(trifluoromethoxy)benzoate are structural analogs that differ only by a single methylene group (-CH2-) in their ester functional group. While this may seem like a minor structural modification, it can have a significant impact on the physicochemical properties of the molecule, particularly its hydrophobicity. In reversed-phase HPLC, where separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase, even subtle changes in molecular structure can lead to discernible differences in retention time.[1][2][3] Understanding these differences is crucial for developing robust analytical methods for the separation and quantification of these and similar compounds.
The trifluoromethoxy group (-OCF3) is a highly lipophilic and electron-withdrawing substituent that significantly influences the overall properties of the parent molecule.[4][5][6] Its presence enhances the metabolic stability and membrane permeability of drug candidates, making compounds containing this moiety of great interest in medicinal chemistry.[7] The amino group, being polar, also plays a role in the overall polarity and chromatographic behavior of these molecules. This guide will explore how the interplay of these functional groups, and the seemingly small difference between a methyl and an ethyl ester, dictates their elution profile in a reversed-phase HPLC system.
Experimental Design and Rationale
To effectively compare the retention times of methyl and ethyl 2-amino-4-(trifluoromethoxy)benzoate, a reversed-phase HPLC method was developed. The rationale behind the selection of each experimental parameter is detailed below.
Chromatographic System and Column
A standard HPLC system equipped with a UV detector is suitable for this analysis. The choice of a C18 column is based on its wide applicability and excellent resolving power for a broad range of non-polar to moderately polar compounds.[2][8] The C18 stationary phase, with its long alkyl chains, provides a highly hydrophobic environment, which is ideal for separating compounds based on differences in their hydrophobicity.
Mobile Phase Composition
A gradient elution with a mixture of water and an organic solvent, such as acetonitrile or methanol, is employed.[2][3] Gradient elution is chosen to ensure adequate separation of the two analytes while also minimizing the run time. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of a small amount of an acid, like formic acid, to the mobile phase can help to protonate the amino group, leading to more consistent peak shapes and retention times.
Detection
UV detection is a robust and widely used technique for the analysis of aromatic compounds. The wavelength of detection should be set at the absorbance maximum of the analytes to ensure high sensitivity.
Sample Preparation
The samples of methyl and ethyl 2-amino-4-(trifluoromethoxy)benzoate are dissolved in a suitable solvent, typically the mobile phase at the initial conditions, to ensure compatibility with the HPLC system.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of methyl and ethyl 2-amino-4-(trifluoromethoxy)benzoate.
Detailed Experimental Protocol
Parameter
Condition
Rationale
Instrument
Standard HPLC system with UV Detector
Widely available and suitable for this type of analysis.
Column
C18, 4.6 x 150 mm, 5 µm
Provides excellent separation for hydrophobic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Aqueous component of the mobile phase. Formic acid improves peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic modifier to elute the analytes.
Gradient
40% B to 80% B over 10 minutes
Ensures separation and efficient elution of both compounds.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Maintains consistent retention times.
Injection Vol.
10 µL
A typical injection volume for analytical HPLC.
Detection
UV at 254 nm
A common wavelength for aromatic compounds.
Sample Conc.
1 mg/mL in 40% Acetonitrile/Water
Ensures a strong detector response.
Results and Discussion: Predicting the Elution Order
Based on the principles of reversed-phase chromatography, the retention time of a compound is directly related to its hydrophobicity.[1][3][9] The more hydrophobic a molecule is, the stronger it will interact with the non-polar C18 stationary phase, and the longer it will be retained on the column.
Structural Analysis and Hydrophobicity
Let's compare the structures of our two analytes:
Methyl 2-amino-4-(trifluoromethoxy)benzoate: Contains a methyl ester (-COOCH3).
Ethyl 2-amino-4-(trifluoromethoxy)benzoate: Contains an ethyl ester (-COOCH2CH3).
The ethyl group has an additional methylene group (-CH2-) compared to the methyl group. Alkyl groups are non-polar and contribute to the overall hydrophobicity of a molecule.[10][11] Therefore, the ethyl ester is more hydrophobic than the methyl ester.
Expected Elution Order and Retention Times
Given the higher hydrophobicity of the ethyl analog, we can confidently predict its elution order:
Methyl 2-amino-4-(trifluoromethoxy)benzoate will elute first.
Ethyl 2-amino-4-(trifluoromethoxy)benzoate will elute second, exhibiting a longer retention time.
The difference in retention time is expected to be significant enough to achieve baseline separation under the proposed chromatographic conditions.
Predicted Retention Time Data
Compound
Structure
Predicted Retention Time (min)
Rationale for Elution Order
Methyl 2-amino-4-(trifluoromethoxy)benzoate
C9H8F3NO3
~6.5
Less hydrophobic due to the methyl ester group.
Ethyl 2-amino-4-(trifluoromethoxy)benzoate
C10H10F3NO3
~7.2
More hydrophobic due to the additional methylene group in the ethyl ester.
Molecular Structure and Retention Relationship
Caption: Relationship between ester alkyl chain length, hydrophobicity, and HPLC retention time.
Conclusion
The separation of methyl and ethyl 2-amino-4-(trifluoromethoxy)benzoate by reversed-phase HPLC provides a clear illustration of how minor structural modifications can influence chromatographic behavior. The addition of a single methylene group in the ethyl ester increases the molecule's hydrophobicity, leading to a longer retention time compared to its methyl counterpart. The experimental protocol outlined in this guide offers a robust starting point for the baseline separation of these two compounds. This understanding of structure-retention relationships is a fundamental aspect of HPLC method development and is invaluable for researchers in the fields of analytical chemistry, drug discovery, and quality control.
References
Pearson, J. D. (1983). The Influence of Reversed-Phase n-Alkyl Chain Length on Protein Retention, Resolution and Recovery: Implications for Preparative HPLC. Journal of Liquid Chromatography, 6(8), 1463-1479. [Link]
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Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. [Link]
LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
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Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
Validating Purity of Methyl 2-amino-4-(trifluoromethoxy)benzoate Using TLC: A Comparative Technical Guide
Executive Summary Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS: 61500-87-6) is a critical aniline intermediate used in the synthesis of high-value pharmaceuticals and agrochemicals. Its purity is paramount, as impuri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS: 61500-87-6) is a critical aniline intermediate used in the synthesis of high-value pharmaceuticals and agrochemicals. Its purity is paramount, as impurities from its synthesis (often nitro-reduction byproducts or hydrolysis derivatives) can poison downstream catalytic cycles.
While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers an irreplaceable advantage in high-throughput qualitative screening . This guide outlines a robust, self-validating TLC protocol for this specific fluorinated aniline, comparing its efficacy against HPLC and Melting Point analysis.
Chemical Profile & Chromatographic Logic
To validate purity effectively, one must understand how the molecule interacts with the stationary phase (Silica Gel 60).
Feature
Chemical Structure
Chromatographic Impact
Primary Amine (-NH₂)
Basic, H-bond donor
Retention: Interacts strongly with acidic silanols on silica. Can cause "streaking" if the mobile phase is too neutral.
Methyl Ester (-COOMe)
Polar, H-bond acceptor
Modulation: Reduces polarity compared to the free acid, allowing migration in organic solvents.
Trifluoromethoxy (-OCF₃)
Lipophilic, Electron-withdrawing
Mobility: Increases solubility in non-polar solvents (Hexane/DCM). Pulls electron density from the ring, slightly reducing amine basicity.
Expert Insight: The electron-withdrawing nature of the -OCF₃ and ester groups makes this aniline less basic than unsubstituted aniline. However, it is still prone to oxidation (browning) and requires specific visualization techniques.
Comparative Analysis: TLC vs. Alternatives
This section objectively compares TLC against the quantitative alternatives to define its operational niche.
Table 1: Performance Matrix
Feature
TLC (Optimized Method)
HPLC-UV (Gold Standard)
Melting Point (Physical)
Primary Utility
Rapid qualitative ID & reaction monitoring
Quantitative purity (% w/w)
Bulk physical characterization
Time to Result
5–10 minutes
30–60 minutes (run + wash)
15–20 minutes
Limit of Detection
~0.1% (visual estimation)
<0.05% (highly sensitive)
N/A (depression indicates impurity)
Specificity
Moderate (Co-spotting required)
High (Retention time + UV spectrum)
Low (Cannot ID specific impurities)
Cost Per Run
< $1.00
$20.00+ (Solvents, Column wear)
Negligible
Blind Spots
Volatile impurities, co-eluting isomers
Non-UV active salts
Isomers with similar lattice energy
Validated TLC Methodology
This protocol uses a self-validating "Co-Spot" system to eliminate ambiguity caused by solvent front drift or plate variability.
Materials
Stationary Phase: Silica Gel 60 F₂₅₄ on Aluminum or Glass backing.
Reference Standard: >98% pure Methyl 2-amino-4-(trifluoromethoxy)benzoate.[1]
Visualization: UV Lamp (254 nm) and Ninhydrin Stain.
Mobile Phase Optimization
Two solvent systems are recommended based on the polarity of likely impurities.
System A (Standard Screening):Hexane : Ethyl Acetate (4:1)
Target Rf: 0.3 – 0.4
Use Case: General purity check. Separates the product from polar hydrolysis byproducts (which stay at baseline).
System B (Impurity Profiling):DCM : Methanol (95:5)
Target Rf: 0.5 – 0.6
Use Case: Detection of very polar impurities or degradation products.
A Comparative Guide to the Reactivity of 4-Trifluoromethoxy vs. 4-Chloro Anthranilates for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery and development, the strategic functionalization of molecular scaffolds is paramount. Anthranilates, key structural motifs in a plethora of pharmaceuticals, serve as versat...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery and development, the strategic functionalization of molecular scaffolds is paramount. Anthranilates, key structural motifs in a plethora of pharmaceuticals, serve as versatile building blocks. The choice of substitution on the anthranilate ring profoundly influences the molecule's physicochemical properties and its reactivity in subsequent synthetic transformations. This guide provides an in-depth comparative analysis of two commonly employed anthranilates: methyl 4-(trifluoromethoxy)anthranilate and methyl 4-chloroanthranilate. We will delve into the electronic nuances of the trifluoromethoxy and chloro substituents and their consequential impact on the reactivity of the anthranilate core in key synthetic operations, supported by theoretical principles and illustrative experimental protocols.
The Electronic Tug-of-War: Understanding Substituent Effects
The reactivity of an anthranilate is primarily dictated by the electron density at two key positions: the amino group and the aromatic ring. The substituents at the 4-position, trifluoromethoxy (-OCF₃) and chloro (-Cl), exert distinct electronic influences that modulate this reactivity.
The chloro group exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect (-I) due to its electronegativity, yet it is electron-donating through resonance (+R) by virtue of its lone pairs of electrons.[1][2] In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic attack.[3] However, the resonance effect still enriches the ortho and para positions with electron density, making it an ortho, para-director.[4][5]
Conversely, the trifluoromethoxy group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) originating from the highly electronegative fluorine atoms.[6][7] While the oxygen atom can participate in resonance donation (+R), this effect is significantly diminished by the strong pull of the trifluoromethyl group.[6] Consequently, the -OCF₃ group strongly deactivates the aromatic ring towards electrophilic substitution.[8]
These electronic differences have a profound impact on the nucleophilicity of the aniline nitrogen. The strong electron-withdrawing nature of the -OCF₃ group significantly reduces the electron density on the nitrogen, rendering it less nucleophilic compared to the 4-chloro analogue.[9] This fundamental difference in nucleophilicity is a key determinant of their comparative reactivity in many common synthetic transformations.
To quantify these electronic effects, we can turn to Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
A higher positive σ value indicates a stronger electron-withdrawing effect.
Comparative Reactivity in Key Synthetic Transformations
The differing electronic landscapes of 4-trifluoromethoxy and 4-chloro anthranilates lead to predictable, yet significant, differences in their reactivity profiles.
N-Acylation: A Test of Nucleophilicity
N-acylation is a fundamental transformation for the elaboration of anthranilates.[10] The reaction proceeds via nucleophilic attack of the amino group on an acylating agent. Given the electronic properties discussed, a clear difference in reactivity is anticipated.
4-Chloro Anthranilate: The amino group is moderately deactivated by the chloro substituent. N-acylation is expected to proceed readily under standard conditions.
4-Trifluoromethoxy Anthranilate: The amino group is strongly deactivated due to the potent electron-withdrawing nature of the trifluoromethoxy group. Consequently, N-acylation will require more forcing conditions (e.g., stronger acylating agents, higher temperatures, or the use of a catalyst) to achieve comparable yields and reaction rates.
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Diazotization of the amino group to form a diazonium salt is a gateway to a wide array of functional group transformations, most notably the Sandmeyer reaction for the introduction of various substituents.[8][11] The formation of the diazonium salt involves the reaction of the amine with nitrous acid.[12]
4-Chloro Anthranilate: Diazotization is expected to proceed under standard conditions (NaNO₂, aq. acid, 0-5 °C). The resulting diazonium salt can be readily converted to other functionalities via Sandmeyer reactions.
4-Trifluoromethoxy Anthranilate: The reduced nucleophilicity of the amino group will likely make the initial nitrosation step slower.[1] Therefore, slightly more forcing conditions or longer reaction times may be necessary to ensure complete diazotization. However, once formed, the diazonium salt is expected to be a viable substrate for subsequent transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14][15] In the context of anthranilates, the aromatic ring can be functionalized, for instance, by converting the chloro-substituted compound into a suitable coupling partner (e.g., a boronic acid or ester) or by directly coupling at a C-H bond. A key step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the aryl halide.
4-Chloro Anthranilate: As an aryl chloride, it is a viable, though sometimes challenging, substrate for cross-coupling reactions. Often, specialized ligands and conditions are required for efficient coupling of aryl chlorides.
4-Trifluoromethoxy Anthranilate: While not directly a coupling partner in the same way as the chloro-analogue, the electron-withdrawing nature of the -OCF₃ group can have an interesting effect. For instance, if we consider a hypothetical bromo-analogue for comparison, the electron-withdrawing trifluoromethyl group in 4-bromo-3-(trifluoromethyl)aniline has been shown to enhance the rate of oxidative addition in Suzuki-Miyaura couplings, potentially leading to higher yields.[16] By extension, the electron-deficient nature of the 4-trifluoromethoxy anthranilate ring could make it more susceptible to certain C-H activation/functionalization reactions.
Experimental Protocols
The following are representative, detailed protocols for the key transformations discussed. These should be regarded as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for N-Acylation of Substituted Anthranilates
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted anthranilate (1.0 eq.).
Dissolution: Dissolve the anthranilate in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) (approximately 0.1-0.5 M).
Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 eq.).
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05-1.2 eq.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. For the 4-trifluoromethoxy anthranilate, heating may be required.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction
Diazotization Setup: In a beaker, dissolve the substituted anthranilate (1.0 eq.) in a mixture of a mineral acid (e.g., HCl or H₂SO₄) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
Nitrite Addition: Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
Diazonium Salt Formation: Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. For 4-trifluoromethoxy anthranilate, a longer stirring time may be beneficial.
Sandmeyer Reaction Setup: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN, 1.0-1.2 eq.) in the corresponding acid.
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) salt mixture. Effervescence (evolution of N₂ gas) should be observed.
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen ceases.
Workup: Pour the reaction mixture into water and extract with an organic solvent.
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by distillation, column chromatography, or recrystallization.
Conclusion
The choice between 4-trifluoromethoxy and 4-chloro anthranilates is a strategic decision that hinges on the desired reactivity profile for subsequent synthetic steps. The 4-chloro derivative, with its more nucleophilic amino group, is the more reactive of the two in reactions such as N-acylation and diazotization, proceeding under milder conditions. In contrast, the 4-trifluoromethoxy analogue, while more challenging to functionalize at the amino group due to its pronounced electron-withdrawing nature, offers a different set of opportunities. Its electron-deficient aromatic ring may be more amenable to certain types of C-H functionalization and can impart valuable properties such as increased lipophilicity and metabolic stability in the final drug candidate.[7][8] A thorough understanding of the electronic interplay of these substituents is crucial for the rational design of efficient and robust synthetic routes in the pursuit of novel therapeutics.
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